4-(Trifluoromethoxy)-DL-phenylglycine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-2-[4-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWQXEWTAXZMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380475 | |
| Record name | Amino[4-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-24-3 | |
| Record name | α-Amino-4-(trifluoromethoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amino[4-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethoxy)-DL-phenylglycine
CAS Number: 261952-24-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethoxy)-DL-phenylglycine is a non-proteinogenic amino acid characterized by the presence of a trifluoromethoxy group on the phenyl ring. This structural feature is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethoxy moiety, such as increased lipophilicity and metabolic stability. While specific biological activity and detailed experimental protocols for this compound are not extensively documented in publicly available literature, its structural similarity to other phenylglycine derivatives suggests potential applications in modulating neurological pathways, particularly those involving metabotropic glutamate receptors (mGluRs). This guide provides a comprehensive overview of the available technical data for this compound, outlines plausible synthetic approaches based on established chemical principles, and discusses its potential role in drug discovery.
Chemical and Physical Properties
Quantitative data for this compound is limited. The following table summarizes the available information, including predicted values from chemical suppliers. It is crucial to note that predicted data should be confirmed through experimental analysis.
| Property | Value | Source |
| CAS Number | 261952-24-3 | [1][2][3] |
| Molecular Formula | C₉H₈F₃NO₃ | [1][2][3] |
| Molecular Weight | 235.16 g/mol | [2][4] |
| IUPAC Name | 2-amino-2-[4-(trifluoromethoxy)phenyl]acetic acid | [3] |
| Melting Point | ca. 292 °C (sublimes) (Predicted) | [2] |
| Boiling Point | 294.0 ± 40.0 °C (Predicted) | [2] |
| Density | 1.454 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity | ≥97% | [4] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Strecker Synthesis
The Strecker synthesis is a well-established method for producing amino acids from aldehydes.[5][6][7] The proposed reaction for this compound would proceed in two main steps: the formation of an α-aminonitrile followed by hydrolysis.
Experimental Workflow: Strecker Synthesis
Caption: Proposed Strecker synthesis of this compound.
Detailed Methodology (Hypothetical):
-
α-Aminonitrile Formation: To a solution of 4-(trifluoromethoxy)benzaldehyde in a suitable solvent such as methanol, an aqueous solution of ammonium chloride and sodium cyanide is added.[1][7] The reaction mixture is stirred at room temperature for several hours to facilitate the formation of α-amino-4-(trifluoromethoxy)phenylacetonitrile. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: The resulting α-aminonitrile is then subjected to hydrolysis. This is typically achieved by heating the reaction mixture under reflux with a strong acid, such as hydrochloric acid.[8] The completion of the hydrolysis can be monitored by the disappearance of the nitrile peak in the infrared (IR) spectrum.
-
Isolation and Purification: After cooling, the reaction mixture is neutralized to precipitate the crude this compound. The product can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Proposed Synthetic Pathway: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction offers an alternative route to α,α-disubstituted amino acids via a hydantoin intermediate.[9][10][11]
Experimental Workflow: Bucherer-Bergs Reaction
Caption: Proposed Bucherer-Bergs synthesis of this compound.
Detailed Methodology (Hypothetical):
-
Hydantoin Formation: 4-(Trifluoromethoxy)benzaldehyde is reacted with potassium cyanide and ammonium carbonate in a mixture of ethanol and water.[11] The mixture is heated in a sealed vessel to facilitate the formation of 5-(4-(trifluoromethoxy)phenyl)hydantoin.
-
Hydrolysis of the Hydantoin: The resulting hydantoin is then hydrolyzed to the corresponding amino acid. This can be achieved by heating with a strong base, such as barium hydroxide, or a strong acid, like sulfuric acid.
-
Product Isolation: Following hydrolysis, the reaction mixture is neutralized to precipitate the this compound. The product is then isolated and purified as described in the Strecker synthesis protocol.
Spectroscopic Analysis (Predicted)
While experimental spectra for this compound are not available, the expected key signals can be predicted based on its structure and data from analogous compounds.
Expected Spectroscopic Data:
| Technique | Expected Key Signals |
| ¹H NMR | - Aromatic protons (doublets, integrating to 2H each) in the region of 7.0-7.5 ppm. - A singlet for the α-proton adjacent to the amino and carboxyl groups. - Broad signals for the amino and carboxylic acid protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to C-F coupling. - A signal for the α-carbon. - A signal for the carboxylic acid carbon. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹). - N-H stretches from the amino group (around 3300-3400 cm⁻¹). - A strong C=O stretch from the carboxylic acid (around 1700-1750 cm⁻¹). - C-F stretching vibrations associated with the trifluoromethoxy group. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 235.16. - Fragmentation patterns characteristic of amino acids, such as the loss of the carboxylic acid group. |
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is lacking. However, the broader class of phenylglycine derivatives has been extensively studied, particularly as modulators of metabotropic glutamate receptors (mGluRs).[12][13][14]
mGluRs are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system.[13][14] They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the mobilization of intracellular calcium.[14][15]
-
Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs: These receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14]
Given that various substituted phenylglycines act as agonists or antagonists at different mGluR subtypes, it is plausible that this compound could also interact with these receptors. The trifluoromethoxy group, with its strong electron-withdrawing nature and high lipophilicity, could significantly influence the binding affinity and selectivity of the molecule for specific mGluR subtypes.
Potential Signaling Pathway Modulation by this compound
Caption: Hypothetical modulation of mGluR signaling by this compound.
Applications in Drug Development
The incorporation of a trifluoromethoxy group into a phenylglycine scaffold presents several potential advantages for drug development:
-
Enhanced Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a particularly desirable property for drugs targeting the central nervous system.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.
-
Modulation of Receptor Binding: The electronic properties of the trifluoromethoxy group can alter the binding affinity and selectivity of the molecule for its target receptor, potentially leading to more potent and specific drugs.
Given the established role of mGluRs in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and neurodegenerative diseases, this compound represents a promising, yet underexplored, candidate for further investigation in these therapeutic areas.[14][16]
Conclusion
This compound is a synthetic amino acid with significant potential in the field of drug discovery, largely owing to the advantageous properties of the trifluoromethoxy group. While detailed experimental data for this specific compound remains scarce, established synthetic methodologies for related compounds provide a clear path for its preparation. The structural analogy to known mGluR modulators strongly suggests that this compound warrants further investigation for its potential activity in the central nervous system. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive pharmacological profiling to elucidate its biological targets and therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 261952-24-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Bucherer-Bergs Reaction [drugfuture.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 14. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
An In-depth Technical Guide to 4-(Trifluoromethoxy)-DL-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-(Trifluoromethoxy)-DL-phenylglycine, a synthetic amino acid derivative of significant interest in medicinal chemistry and pharmacology. This guide covers its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its biological role, particularly its interaction with metabotropic glutamate receptors.
Physicochemical Properties
This compound is a white solid compound. Its key quantitative data are summarized in the table below for ease of reference.
| Property | Value | Reference |
| Molecular Weight | 235.16 g/mol | [1][2][3][4] |
| Molecular Formula | C₉H₈F₃NO₃ | [1][2][3][4] |
| CAS Number | 261952-24-3 | [1][2] |
| Typical Purity | ≥97% | [1][4] |
| Melting Point | ~292 °C (sublimates) | [4] |
| Predicted Boiling Point | 294.0 ± 40.0 °C | [4] |
| Synonyms | Amino-(4-trifluoromethoxy-phenyl)-acetic acid, 2-Amino-2-(4-trifluoromethoxyphenyl)acetic acid | [3][4] |
Synthesis Protocol: Adapted Strecker Synthesis
The synthesis of this compound can be effectively achieved via an adapted Strecker synthesis, a well-established method for producing α-amino acids from aldehydes.[5] The process begins with the precursor 4-(trifluoromethoxy)benzaldehyde and proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed.
Experimental Protocol
Step 1: Formation of α-Aminonitrile Intermediate
-
In a well-ventilated fume hood, combine 4-(trifluoromethoxy)benzaldehyde (1 equivalent) with an aqueous solution of ammonium chloride (NH₄Cl, 1.5 equivalents).
-
To this stirred mixture, add a solution of sodium cyanide (NaCN, 1.2 equivalents) in water dropwise. The temperature should be monitored and maintained below 20°C using an ice bath.
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting α-aminonitrile intermediate may precipitate or can be extracted using an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Hydrolysis to this compound
-
The crude α-aminonitrile from Step 1 is suspended in a solution of concentrated hydrochloric acid (HCl).
-
The mixture is heated to reflux (approximately 100-110°C) for 4-6 hours. This step hydrolyzes the nitrile group to a carboxylic acid.[5]
-
After cooling to room temperature, the solution is carefully neutralized with an aqueous base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.
-
The precipitated solid, this compound, is collected by vacuum filtration.
Step 3: Purification
-
The crude product is washed thoroughly with cold deionized water and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.
-
For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
The final product is dried under vacuum to yield a pure, crystalline solid.
Caption: General workflow for the synthesis and purification of this compound.
Analytical Methodologies
To ensure the identity and purity of the synthesized compound, standard analytical techniques are employed.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final product and resolve the D and L enantiomers if a chiral column is used.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used for purity analysis.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 254 nm.
-
Protocol:
-
Prepare a standard solution of the sample at 1 mg/mL in the mobile phase.
-
Inject 10 µL of the solution into the HPLC system.
-
Run a gradient elution program (e.g., 5% to 95% Solvent B over 20 minutes).
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Mode: Can be run in either positive or negative ion mode. In positive mode, the expected ion would be [M+H]⁺ at m/z 236.16.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution directly into the mass spectrometer or analyze the eluent from the HPLC system (LC-MS).
-
Acquire the mass spectrum and confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of the compound.
-
Biological Role and Signaling Pathway
Phenylglycine derivatives are recognized as valuable pharmacological tools for investigating the function of metabotropic glutamate receptors (mGluRs) in the central nervous system.[6][7] These G-protein coupled receptors modulate synaptic transmission and neuronal excitability. This compound is expected to act as an antagonist at these receptors, likely within Group I mGluRs (mGluR1 and mGluR5).
Group I mGluRs are coupled to Gq/G11 proteins. Upon binding of an agonist like glutamate, the receptor activates Phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] Simultaneously, DAG and the increased Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which phosphorylates various downstream targets, modulating a wide range of cellular functions.[8] Antagonists like this compound block this cascade by preventing the initial activation of the receptor.
Caption: Antagonism of the Group I mGluR signaling cascade by this compound.
References
- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker_amino_acid_synthesis [chemeurope.com]
- 6. Metabotropic glutamate receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. 4-(Trifluoromethyl)- L -phenylglycine = 98.0 144789-75-3 [sigmaaldrich.com]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethoxy)-DL-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Trifluoromethoxy)-DL-phenylglycine, a fluorinated non-proteinogenic amino acid. This compound serves as a valuable building block in medicinal chemistry and drug development due to the unique electronic properties conferred by the trifluoromethoxy group. This document summarizes its core properties, outlines a representative synthetic protocol, and discusses its analytical characterization.
Core Chemical Properties
This compound is a derivative of phenylglycine, featuring a trifluoromethoxy substituent at the para-position of the phenyl ring. Its fundamental identifiers and properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 261952-24-3 | [1] |
| Molecular Formula | C₉H₈F₃NO₃ | [1] |
| Molecular Weight | 235.16 g/mol | [1] |
| IUPAC Name | 2-amino-2-[4-(trifluoromethoxy)phenyl]acetic acid | |
| Synonyms | AMINO-(4-TRIFLUOROMETHOXY-PHENYL)-ACETIC ACID, 4-(Trifluoromethoxy)-DL-phenyl | |
| Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)N)OC(F)(F)F | [1] |
Physicochemical Data
The physical properties of this compound are crucial for its handling, storage, and application in synthesis. The data, primarily based on predictions and supplier information, are presented below.
| Property | Value / Description | Citation(s) |
| Appearance | White to off-white powder | |
| Melting Point | ~292 °C (sublimes) | |
| Boiling Point | 294.0 ± 40.0 °C (Predicted) | |
| Density | 1.454 ± 0.06 g/cm³ (Predicted) | |
| pKa | 1.74 ± 0.10 (Predicted) | |
| Solubility | Sparingly soluble in water. Phenylglycine derivatives generally exhibit increased solubility in organic solvents like ethanol and methanol, and solubility is pH-dependent, increasing in acidic conditions.[2] | |
| Storage Conditions | 2-8°C, Protect from light |
Synthesis Protocol (Representative)
The overall reaction scheme is as follows: Step 1: Formation of α-aminonitrile from 4-(trifluoromethoxy)benzaldehyde. Step 2: Hydrolysis of the α-aminonitrile to this compound.
Caption: Workflow for the Strecker synthesis of this compound.
Experimental Methodology
Materials and Equipment:
-
4-(Trifluoromethoxy)benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) (Caution: Highly Toxic)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle with reflux condenser
-
Standard glassware for workup and filtration
Protocol:
Step 1: Synthesis of 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer.
-
Reagent Preparation: Prepare a solution of ammonium chloride in aqueous ammonia (or water) and a separate aqueous solution of sodium cyanide.[5]
-
Reaction: Dissolve 4-(trifluoromethoxy)benzaldehyde in methanol and add it to the flask. Cool the flask in an ice bath to 0-5 °C.
-
Addition: Slowly add the ammonium chloride solution, followed by the dropwise addition of the sodium cyanide solution, ensuring the temperature remains low throughout the addition.[5]
-
Stirring: Allow the reaction to stir for several hours at room temperature to form the α-aminonitrile intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
Caution: Sodium cyanide and its reaction byproducts (including hydrogen cyanide) are extremely toxic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. A cyanide antidote kit should be readily available.
Step 2: Hydrolysis to this compound
-
Acidification: After the formation of the aminonitrile, carefully add concentrated hydrochloric acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.[6]
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution to its isoelectric point (typically pH 5-7) using a base like sodium hydroxide or ammonium hydroxide. The product will precipitate out of the solution.
-
Isolation: Cool the suspension in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water, followed by a cold organic solvent like ethanol, to remove impurities.
-
Drying: Dry the purified this compound under vacuum to yield a white to off-white powder.
Analytical and Spectroscopic Data
While specific, experimentally-derived spectra for this compound are not widely published, characterization would typically involve the following techniques. The expected spectral features are described based on the analysis of similar compounds like phenylglycine and molecules containing the 4-(trifluoromethoxy)phenyl moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.5 ppm), corresponding to the AA'BB' system of the para-substituted phenyl ring.
-
Alpha-Proton: A singlet for the methine proton (α-carbon) is expected around 4.5-5.0 ppm.
-
Amine/Carboxyl Protons: Broad singlets for the -NH₂ and -COOH protons, which are often exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of 170-180 ppm.
-
Aromatic Carbons: Signals between 115-150 ppm. The carbon attached to the -OCF₃ group will show a characteristic quartet due to C-F coupling.
-
Trifluoromethoxy Carbon: A quartet around 120 ppm with a large ¹J(C,F) coupling constant.
-
Alpha-Carbon: A signal around 55-65 ppm.
-
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups. Data for L-phenylglycine shows key peaks that would be expected here, with additions from the C-F bonds.[7]
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Characteristic broad absorption |
| N-H Stretch (Amine) | 3000-3300 | May be obscured by the broad O-H stretch |
| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong absorption |
| N-H Bend (Amine) | 1550-1650 | Medium to strong absorption |
| C-O-C Stretch (Ether) | 1200-1300 | Strong absorption for aryl ether |
| C-F Stretch (Trifluoromethoxy) | 1000-1200 | Very strong, characteristic absorptions |
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak [M+H]⁺ would be at m/z 236.05. In negative ion mode, the [M-H]⁻ peak would be at m/z 234.04.
-
Fragmentation: Common fragmentation patterns would involve the loss of the carboxylic acid group (-45 Da) and subsequent fragmentations of the aromatic ring.
Applications and Significance
This compound is a non-natural amino acid of interest in drug discovery. The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing group that can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule. It is often used as a bioisostere for other groups to improve:
-
Metabolic Stability: The C-F bonds are highly stable, resisting metabolic degradation.
-
Lipophilicity: Enhances membrane permeability and can improve oral bioavailability.
-
Binding Affinity: The electronic properties can alter interactions with biological targets.
It serves as a key chiral intermediate for synthesizing complex pharmaceutical agents and as a component in peptide synthesis to create modified peptides with enhanced stability or activity.[8]
References
- 1. labshake.com [labshake.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. L-Phenylglycine(2935-35-5) IR Spectrum [chemicalbook.com]
- 8. 4-(Trifluoromethyl)- L -phenylglycine = 98.0 144789-75-3 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)-DL-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(Trifluoromethoxy)-DL-phenylglycine, a valuable building block in pharmaceutical and medicinal chemistry. The document details the core synthetic strategies, experimental protocols, and relevant chemical data to support research and development in this area.
Introduction
This compound is a non-proteinogenic amino acid characterized by the presence of a trifluoromethoxy group on the phenyl ring. This substituent imparts unique electronic properties, enhancing metabolic stability and lipophilicity, which are desirable characteristics in drug design. The synthesis of this compound and its derivatives is of significant interest for the development of novel therapeutic agents. This guide will focus on the two most prominent and industrially scalable methods for its preparation: the Strecker synthesis and the Bucherer-Bergs reaction.
Core Synthesis Pathways
The synthesis of this compound primarily originates from the commercially available starting material, 4-(trifluoromethoxy)benzaldehyde. Two classical multicomponent reactions provide efficient routes to the target amino acid.
Strecker Synthesis
The Strecker synthesis is a one-pot reaction involving an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[1][2][3] This method is widely used for the industrial production of racemic amino acids.
Reaction Scheme:
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another multicomponent synthesis that produces a hydantoin derivative from a carbonyl compound, ammonium carbonate, and a cyanide source. The resulting 5-substituted hydantoin can then be hydrolyzed to the corresponding amino acid.
Reaction Scheme:
Data Presentation
The following table summarizes the key intermediates and the final product in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | 190.12 | 659-28-9 |
| 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile | C9H7F3N2O | 228.16 | Not available |
| 5-(4-(Trifluoromethoxy)phenyl)hydantoin | C10H7F3N2O3 | 272.17 | Not available |
| This compound | C9H8F3NO3 | 235.16 | 261952-24-3 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the Strecker and Bucherer-Bergs pathways. These protocols are based on established methodologies for similar phenylglycine derivatives and have been adapted for the specific target molecule.
Protocol 1: Strecker Synthesis of this compound
Part A: Synthesis of 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents:
-
Ammonium chloride (NH₄Cl): 1.2 equivalents
-
Sodium cyanide (NaCN): 1.1 equivalents
-
4-(Trifluoromethoxy)benzaldehyde: 1.0 equivalent
-
Methanol (MeOH): 10 volumes
-
Water (H₂O): 5 volumes
-
-
Procedure: a. To the flask, add ammonium chloride and water. Stir until fully dissolved. b. Add methanol to the solution. c. In the dropping funnel, prepare a solution of 4-(trifluoromethoxy)benzaldehyde in methanol. d. Add the sodium cyanide to the aqueous methanolic ammonium chloride solution and stir for 15 minutes. e. Slowly add the solution of 4-(trifluoromethoxy)benzaldehyde to the reaction mixture over 30 minutes. f. Stir the reaction mixture at room temperature for 24 hours. g. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After completion of the reaction, pour the mixture into a separatory funnel containing water and ethyl acetate. b. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude α-aminonitrile as an oil or solid. The crude product can be used in the next step without further purification.
Part B: Hydrolysis of 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile to this compound
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
Crude 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile: 1.0 equivalent
-
Concentrated Hydrochloric Acid (HCl): 10 volumes
-
-
Procedure: a. Add the crude α-aminonitrile to the flask. b. Carefully add the concentrated hydrochloric acid. c. Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.[4] d. Monitor the completion of the hydrolysis by TLC or HPLC.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of approximately 6-7. The amino acid will precipitate. c. Cool the mixture in an ice bath for 1 hour to maximize precipitation. d. Collect the solid product by vacuum filtration. e. Wash the solid with cold water and then with a small amount of cold ethanol. f. Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification (Optional): a. The crude product can be recrystallized from a water/ethanol mixture to obtain a higher purity product.
Protocol 2: Bucherer-Bergs Synthesis of this compound
Part A: Synthesis of 5-(4-(Trifluoromethoxy)phenyl)hydantoin
-
Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Reagents:
-
4-(Trifluoromethoxy)benzaldehyde: 1.0 equivalent
-
Ammonium carbonate ((NH₄)₂CO₃): 3.0 equivalents
-
Sodium cyanide (NaCN): 1.2 equivalents
-
Ethanol (EtOH): 10 volumes
-
Water (H₂O): 10 volumes
-
-
Procedure: a. To the flask, add ammonium carbonate, sodium cyanide, ethanol, and water. b. Stir the mixture and heat to 60-65 °C until the solids are dissolved. c. Add 4-(trifluoromethoxy)benzaldehyde to the reaction mixture. d. Continue to stir the mixture at 60-65 °C for 4-6 hours. A precipitate of the hydantoin should form. e. Monitor the reaction progress by TLC.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Collect the precipitated solid by vacuum filtration. c. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol. d. Dry the crude 5-(4-(trifluoromethoxy)phenyl)hydantoin in a vacuum oven.
Part B: Hydrolysis of 5-(4-(Trifluoromethoxy)phenyl)hydantoin to this compound
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
5-(4-(Trifluoromethoxy)phenyl)hydantoin: 1.0 equivalent
-
Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂): 2.5-3.0 equivalents
-
Water (H₂O): 10-15 volumes
-
-
Procedure: a. To the flask, add the hydantoin and an aqueous solution of sodium hydroxide or barium hydroxide. b. Heat the mixture to reflux (100-110 °C) and maintain for 12-24 hours, or until the hydrolysis is complete (monitored by TLC or HPLC).
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. If barium hydroxide was used, add sulfuric acid to precipitate barium sulfate, then filter. c. Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 6-7. The amino acid will precipitate. d. Cool the mixture in an ice bath for 1 hour. e. Collect the solid product by vacuum filtration. f. Wash the solid with cold water and then with a small amount of cold ethanol. g. Dry the product in a vacuum oven at 50-60 °C.
-
Purification (Optional): a. Recrystallize the crude product from a water/ethanol mixture for higher purity.
Mandatory Visualization
The following diagrams illustrate the logical flow of the described synthetic pathways.
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(Trifluoromethoxy)-DL-phenylglycine
IUPAC Name: 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetic acid
CAS Number: 261952-24-3
Chemical Formula: C₉H₈F₃NO₃
Molecular Weight: 235.16 g/mol
This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)-DL-phenylglycine, a non-proteinogenic amino acid of interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, outlines potential synthetic routes, discusses analytical methodologies, and explores its potential biological significance.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, the following table summarizes available and predicted physicochemical properties.
| Property | Value | Source/Method |
| IUPAC Name | 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetic acid | --- |
| CAS Number | 261952-24-3 | --- |
| Molecular Formula | C₉H₈F₃NO₃ | --- |
| Molecular Weight | 235.16 g/mol | Calculated |
| Melting Point | ~292 °C (sublimes) | [1] |
| Appearance | White to off-white solid | Typical for amino acids |
| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions | Predicted based on structure |
| pKa (α-COOH) | ~2-3 | Estimated |
| pKa (α-NH₃⁺) | ~9-10 | Estimated |
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for α-amino acid synthesis, such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from 4-(trifluoromethoxy)benzaldehyde.
Key Starting Material: 4-(Trifluoromethoxy)benzaldehyde
The precursor, 4-(trifluoromethoxy)benzaldehyde, is a commercially available liquid with the following properties:
| Property | Value |
| CAS Number | 659-28-9 |
| Molecular Formula | C₈H₅F₃O₂ |
| Molecular Weight | 190.12 g/mol |
| Boiling Point | 93 °C at 27 mmHg |
| Density | 1.331 g/mL at 25 °C |
| Refractive Index | 1.458 (n20/D) |
Experimental Protocol 1: Strecker Synthesis
The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile followed by its hydrolysis to the corresponding amino acid.[2][3]
Step 1: Synthesis of 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile
-
In a well-ventilated fume hood, a solution of 4-(trifluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, ammonium chloride (1.1 equivalents) and sodium cyanide (1.1 equivalents) are added sequentially. The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
The crude α-aminonitrile from the previous step is suspended in a strong acid, typically 6M hydrochloric acid.
-
The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, as monitored by TLC.
-
The reaction mixture is then cooled to room temperature and washed with an organic solvent to remove any non-polar impurities.
-
The aqueous layer is concentrated under reduced pressure. The pH of the resulting solution is carefully adjusted to the isoelectric point of the amino acid (typically around pH 6) using a base, such as ammonium hydroxide, to precipitate the product.
-
The precipitated this compound is collected by filtration, washed with cold water and a small amount of ethanol, and dried under vacuum.
Experimental Protocol 2: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction provides an alternative route, producing a hydantoin intermediate that is subsequently hydrolyzed to the amino acid.[4][5][6]
Step 1: Synthesis of 5-[4-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione (Hydantoin)
-
4-(Trifluoromethoxy)benzaldehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) are combined in a mixture of ethanol and water in a pressure vessel.
-
The vessel is sealed and heated with stirring. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated hydantoin product is collected by filtration, washed with water, and dried.
Step 2: Hydrolysis to this compound
-
The hydantoin intermediate is hydrolyzed by heating with a strong base, such as a solution of sodium hydroxide or barium hydroxide.
-
The reaction mixture is heated to reflux for an extended period.
-
After cooling, the reaction is acidified with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the amino acid.
-
The product is collected by filtration, washed with cold water, and dried.
Analytical Methodologies
The analysis of this compound involves standard techniques for amino acid characterization, with a particular focus on chiral separation for the resolution of its enantiomers.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the trifluoromethoxy-substituted phenyl ring, a characteristic singlet for the α-proton, and broad signals for the amine and carboxylic acid protons.
-
¹³C NMR: Signals corresponding to the carboxylic acid carbon, the α-carbon, and the aromatic carbons, including the carbon attached to the trifluoromethoxy group, would be expected.
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group would be a key identifying feature.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-F stretching of the trifluoromethoxy group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound would be observed, along with characteristic fragmentation patterns.
Chiral Separation
As this compound is a racemic mixture, chiral chromatography is necessary to separate the D- and L-enantiomers.
High-Performance Liquid Chromatography (HPLC):
-
Direct Method: Utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.
-
Indirect Method: Involves derivatization of the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.
Gas Chromatography (GC):
-
Requires derivatization to increase the volatility of the amino acid. The resulting derivatives can be separated on a chiral GC column.
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively reported. However, the incorporation of fluorinated substituents, particularly the trifluoromethoxy group, is a common strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
The phenylglycine scaffold itself is found in the side chains of several important semi-synthetic β-lactam antibiotics. It is plausible that derivatives of this compound could be investigated for their potential as:
-
Novel antibiotic precursors: The trifluoromethoxy group could modulate the antibacterial spectrum and pharmacokinetic properties of existing β-lactam antibiotics.
-
Enzyme inhibitors: The unique electronic properties of the trifluoromethoxy group may lead to interactions with the active sites of various enzymes.
-
Neurological research: Phenylglycine derivatives are known to interact with glutamate receptors. The trifluoromethoxy substituent could influence the selectivity and potency of such interactions.
Further research is required to elucidate the specific biological targets and pharmacological profile of this compound and its individual enantiomers.
Conclusion
This compound is a fluorinated non-proteinogenic amino acid with potential for applications in drug discovery and development. This technical guide has provided an overview of its properties, synthesis, and analytical methods based on available information and established chemical principles. Further experimental investigation is necessary to fully characterize this compound and explore its biological activities and potential therapeutic applications.
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Solubility of 4-(Trifluoromethoxy)-DL-phenylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
To facilitate systematic data collection and comparison, the following table structure is recommended for recording experimentally determined solubility data for 4-(Trifluoromethoxy)-DL-phenylglycine.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |
| Water | 25 | Shake-Flask | |||
| PBS (pH 7.4) | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| DMSO | 25 | Shake-Flask | |||
| User-defined |
Experimental Protocols
The determination of solubility is a critical step in the pre-formulation and development of any new chemical entity. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[1][2]
Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
This protocol details the steps for measuring the equilibrium solubility of a solid compound in a specific solvent.
1. Materials and Equipment:
-
This compound (solid powder)
-
Solvent of choice (e.g., water, PBS, ethanol)
-
Glass vials or tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium. The shaking should be vigorous enough to keep the solid suspended.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
To separate the dissolved compound from the undissolved solid, two common methods can be used:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter. It is crucial to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.
-
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Mandatory Visualization
The following diagrams illustrate key workflows relevant to the study of this compound.
References
Spectral Data Analysis of 4-(Trifluoromethoxy)-DL-phenylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-(Trifluoromethoxy)-DL-phenylglycine, a key building block in pharmaceutical and materials science. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Core Spectral Data
While experimental spectra for this compound are not publicly available, the following tables present predicted data based on the analysis of its chemical structure and comparison with analogous compounds. These predictions serve as a valuable reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.55 | d | 2H | Ar-H (ortho to CH) |
| ~7.35 | d | 2H | Ar-H (ortho to OCF₃) |
| ~5.20 | s | 1H | α-CH |
| ~3.50 (broad) | s | 2H | NH₂ |
| ~12.50 (broad) | s | 1H | COOH |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~173.0 | C=O (Carboxylic acid) |
| ~148.0 (q, J ≈ 2 Hz) | C-OCF₃ |
| ~137.0 | C-CH (ipso) |
| ~130.0 | Ar-CH (ortho to CH) |
| ~121.0 | Ar-CH (ortho to OCF₃) |
| ~120.0 (q, J ≈ 257 Hz) | -OCF₃ |
| ~58.0 | α-CH |
Table 3: Predicted FT-IR Spectral Data (Solid, KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1510 | Medium | C=C stretch (Aromatic ring) |
| ~1260 | Strong | C-O stretch, asymmetric CF₃ stretch |
| ~1170 | Strong | Symmetric CF₃ stretch |
| ~1100 | Medium | C-O-C stretch |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)
| m/z | Ion |
| 236.0478 | [M+H]⁺ |
| 219.0452 | [M-NH₃+H]⁺ |
| 191.0503 | [M-COOH+H]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
Bruker Avance III HD 500 MHz NMR spectrometer (or equivalent)
-
5 mm NMR tubes
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.28 s
-
Spectral Width: 20.5 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal Attenuated Total Reflectance (UATR) accessory.
Sample Preparation:
-
Ensure the UATR crystal is clean by wiping it with isopropanol.
-
Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid this compound sample directly onto the UATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance spectrum.
-
Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of water and acetonitrile (1:1 v/v) with 0.1% formic acid.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent system.
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Mass Range: 50-500 m/z
Data Processing:
-
The mass spectrum is processed using the instrument's software.
-
Identify the molecular ion peak ([M+H]⁺) and major fragment ions.
-
Calculate the elemental composition of the observed ions to confirm their identity.
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
The Trifluoromethoxy Group: A Key Player in Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethoxy (-OCF3) group into molecular scaffolds has emerged as a powerful tool in modern medicinal chemistry. This guide delves into the core aspects of the biological activity of compounds substituted with a 4-(trifluoromethoxy)phenyl moiety, offering a comprehensive overview for researchers, scientists, and professionals in drug development. The unique physicochemical properties imparted by the -OCF3 group, including high lipophilicity and metabolic stability, significantly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, leading to enhanced therapeutic potential.[1][2][3]
Physicochemical Properties and Their Impact on Drug Design
The trifluoromethoxy group is a lipophilic, electron-withdrawing substituent that can profoundly alter a molecule's properties.[3] Its high Hansch lipophilicity parameter (π ≈ +1.04) makes it one of the most lipophilic groups used in drug design, often leading to improved membrane permeability and oral bioavailability.[4] Furthermore, the strong carbon-fluorine bonds within the -OCF3 group confer exceptional metabolic stability, protecting the molecule from enzymatic degradation and thereby extending its half-life in vivo.[1][2] These characteristics make the 4-(trifluoromethoxy)phenyl group a highly attractive component in the design of novel therapeutics.
Biological Activities of 4-(Trifluoromethoxy) Substituted Compounds
Compounds featuring the 4-(trifluoromethoxy)phenyl group have demonstrated a wide array of biological activities, with a significant focus on anticancer and enzyme inhibition applications. The following sections summarize the quantitative data for various classes of these compounds.
Anticancer Activity
The 4-(trifluoromethoxy)phenyl moiety has been incorporated into various heterocyclic scaffolds to develop potent anticancer agents. The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values serving as key metrics of potency.
Table 1: Anticancer Activity of 4-Anilinoquinoline Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 1f | HeLa (Cervical Cancer) | < 0.1 | [5] |
| 1f | BGC823 (Gastric Cancer) | < 0.1 | [5] |
| 2i | HeLa (Cervical Cancer) | < 0.1 | [5] |
| 2i | BGC823 (Gastric Cancer) | < 0.1 | [5] |
Table 2: Anticancer Activity of Quinoxaline Derivatives
| Compound ID | Target Cell Line | GI50 (µM) | Reference |
| 4c | MCF7 (Breast Cancer) | 1.02 | [6] |
| 6e | NCI-H460 (Lung Cancer) | 0.42 | [6] |
| 6g | SF-268 (CNS Cancer) | 0.15 | [6] |
| 5c | Leukemia Cell Lines | < 0.15 | [6] |
Table 3: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 3b | A375 (Melanoma) | 25.4 | [7] |
| 3b | C32 (Melanoma) | 24.4 | [7] |
| 3b | DU145 (Prostate Cancer) | 27.8 | [7] |
| 3b | MCF-7 (Breast Cancer) | > 50 | [7] |
Enzyme Inhibition
The 4-(trifluoromethoxy)phenyl group has also been utilized in the design of potent enzyme inhibitors, targeting kinases and other enzymes implicated in various diseases.
Table 4: Enzyme Inhibition Activity of 4-(Trifluoromethoxy) Substituted Compounds
| Compound Class | Target Enzyme | Compound Example | IC50 | Reference |
| Pyrido[4,3-d]pyrimidine | KRAS G12D | BDBM573509 | 2.69 µM (pIC50 = 5.57) | [1] |
| Semicarbazone-sulfonate hybrid | Butyrylcholinesterase (BChE) | Compound 12 | 61.88 µM | [8] |
| Thioxanthone Analogue | Pancreatic Lipase | Compound 4 | 100.6 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative protocols for key experiments cited in the evaluation of 4-(trifluoromethoxy) substituted compounds.
Synthesis of 4-Anilinoquinoline Derivatives (General Procedure)
A mixture of the appropriate 4-chloroquinoline (1.0 eq) and 4-(trifluoromethoxy)aniline (1.2 eq) in isopropanol is heated to reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with cold isopropanol and dried under vacuum to yield the desired 4-anilinoquinoline derivative.[5]
Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, BGC823, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[7][9]
Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases (e.g., RAF, EGFR) can be assessed using various in vitro kinase assay kits, which are often based on time-resolved fluorescence resonance energy transfer (TR-FRET) or other detection methods.
-
Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture contains the kinase, a specific substrate (e.g., a biotinylated peptide), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 1-2 hours).
-
Detection: After incubation, a detection solution containing a labeled antibody or other reagent that recognizes the phosphorylated substrate is added.
-
Signal Measurement: The signal (e.g., fluorescence) is measured using a plate reader.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.[10]
Visualizing Molecular Mechanisms and Workflows
To better understand the complex biological processes and experimental designs, graphical representations are invaluable. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.
Caption: General experimental workflow from synthesis to biological evaluation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-anilinoquinoline derivatives.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway in RAS mutant cancers.
Conclusion
The incorporation of a 4-(trifluoromethoxy)phenyl group is a highly effective strategy in the design of novel bioactive compounds. The unique properties of the trifluoromethoxy group contribute to improved pharmacokinetic profiles and potent biological activities, particularly in the realm of anticancer drug discovery. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals in the field, facilitating the continued exploration and development of this promising class of compounds. The visualization of key signaling pathways further aids in understanding the mechanisms of action of these molecules, paving the way for the rational design of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
The Trifluoromethoxy Group: A Keystone Substituent in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Introduction
In the intricate process of drug design and development, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles. Among the vast arsenal of functional groups available to medicinal chemists, fluorinated moieties have gained remarkable traction. The trifluoromethoxy (-OCF3) group, in particular, has emerged as a powerful tool, conferring a unique and often advantageous set of properties upon parent molecules.[1][2] Its growing presence in approved pharmaceuticals and agrochemicals underscores its significance. This guide provides a comprehensive overview of the role of the trifluoromethoxy group, detailing its impact on physicochemical and pharmacokinetic properties, showcasing its application in drug design, and outlining key experimental protocols for its synthesis and evaluation.[2][3]
The Impact of the Trifluoromethoxy Group on Physicochemical Properties
The introduction of a trifluoromethoxy group can profoundly alter a molecule's fundamental physicochemical characteristics, which in turn dictates its behavior in biological systems.[4] The key modifications are centered on lipophilicity and electronic effects.
Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, significantly more so than a methoxy (-OCH3) or even a trifluoromethyl (-CF3) group.[5][6] This increased lipophilicity, quantified by the Hansch lipophilicity parameter (π), enhances a molecule's ability to permeate biological membranes, a critical factor for oral absorption and brain penetration.[2][5]
Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[1] This effect is primarily inductive (through the sigma bond framework) but is also influenced by the lone pairs on the oxygen atom, which can participate in resonance (pi-donation).[7] This dual nature allows it to modulate the pKa of nearby acidic or basic centers and influence interactions with biological targets.[5][7]
Conformational Preference: Unlike the methoxy group, which tends to be coplanar with an adjacent aromatic ring, the trifluoromethoxy group often adopts a perpendicular conformation. This steric effect can be exploited to influence the overall shape of a molecule and its binding to a target protein.[8]
Table 1: Comparison of Physicochemical Properties of Common Substituents
| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Meta Constant (σm) | Hammett Para Constant (σp) |
| -H | 0.00 | 0.00 | 0.00 |
| -CH3 | 0.56 | -0.07 | -0.17 |
| -OCH3 | -0.02 | 0.12 | -0.27 |
| -F | 0.14 | 0.34 | 0.06 |
| -Cl | 0.71 | 0.37 | 0.23 |
| -CF3 | 0.88 | 0.43 | 0.54 |
| -OCF3 | 1.04 | 0.38 | 0.35 |
Data compiled from various sources in medicinal chemistry literature.
Influence on Pharmacokinetic (ADME) Properties
The unique physicochemical properties of the trifluoromethoxy group directly translate to significant effects on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Metabolic Stability: A primary driver for the inclusion of the -OCF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[4][9] Replacing a metabolically labile group, like a methoxy group which is prone to O-dealkylation, with an -OCF3 group can effectively block a major metabolic pathway, leading to a longer drug half-life and improved bioavailability.[5][9]
Permeability: The high lipophilicity conferred by the -OCF3 group generally improves a compound's ability to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[4][5]
Table 2: Impact of Trifluoromethoxy Substitution on Metabolic Stability
| Parent Compound (Metabolically Labile Site) | -OCF3 Analog | Effect on In Vitro Half-life (t½) |
| Compound A (-OCH3) | Compound A (-OCF3) | Significantly Increased |
| Compound B (Aromatic C-H) | Compound B (Aromatic C-OCF3) | Increased |
| Compound C (-CH3) | Compound C (-OCF3) | Significantly Increased |
This table represents generalized data from multiple studies. The magnitude of the effect is compound-specific.
Applications in Drug Design: The Case of Riluzole
The trifluoromethoxy group is a feature in several approved drugs.[2] A notable example is Riluzole , a drug used to treat amyotrophic lateral sclerosis (ALS).[10] Riluzole's mechanism of action is multifaceted, primarily involving the modulation of glutamatergic neurotransmission.[11][12] It is believed to inhibit the release of glutamate from presynaptic terminals by blocking voltage-gated sodium channels.[10] Additionally, it can block some postsynaptic effects of glutamate by non-competitively antagonizing NMDA receptors.[11][12] The presence of the trifluoromethoxy group in Riluzole contributes to its overall physicochemical profile, including its ability to cross the blood-brain barrier and its metabolic stability, which are crucial for its therapeutic effect in the CNS.
Caption: Mechanism of action of Riluzole in reducing glutamatergic excitotoxicity.
Synthetic Methodologies
The synthesis of trifluoromethoxylated compounds, particularly (hetero)aryl trifluoromethyl ethers, has historically been challenging.[3][13] However, significant progress has been made in developing more efficient and practical methods.
Classical Methods:
-
Yagupolskii Reaction: This early method involves the chlorination of an electron-deficient anisole to form an aryl trichloromethyl ether, followed by a chlorine-fluorine exchange using reagents like SbF3 or HF.[3] This process often requires harsh conditions (high temperatures) and has a limited substrate scope.[3][14]
-
Oxidative Desulfurization-Fluorination: This approach utilizes xanthates derived from phenols, which are then treated with an oxidant (e.g., N-haloimides) and a fluoride source (e.g., pyridine-HF complex) to yield the desired aryl trifluoromethyl ether.[14]
Modern Methods:
-
Silver-Mediated Trifluoromethoxylation: More recent developments include the use of silver salts to mediate the reaction between aryl boronic acids or stannanes and a trifluoromethoxide source.[3]
-
Direct O-Trifluoromethylation of Phenols: Protocols using TMSCF3 as the trifluoromethyl source and an oxidant have been developed for the direct conversion of phenols to aryl trifluoromethyl ethers, though this can require a large excess of reagents.[3]
Experimental Protocols
Protocol 1: Synthesis of an Aryl Trifluoromethyl Ether via Oxidative Desulfurization-Fluorination (General Procedure)
-
Preparation of the Xanthate Ester:
-
To a stirred solution of the desired phenol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF), add a base such as sodium hydride (1.1 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add carbon disulfide (1.5 eq.) and stir for an additional 1-2 hours.
-
Add methyl iodide (1.2 eq.) and continue stirring at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the S-methyl xanthate ester.
-
-
Oxidative Desulfurization-Fluorination:
-
Caution: This reaction should be performed in a well-ventilated fume hood using appropriate personal protective equipment, as it involves HF-pyridine.
-
In a fluorinated polymer reaction vessel, dissolve the purified xanthate ester (1.0 eq.) in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C and slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (2.5 eq.).
-
Carefully add HF-pyridine (70% HF, ~10 eq.) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Protocol 2: In Vitro Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[15]
-
Preparation of Reagents:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Cofactor Solution (NADPH Regenerating System): Prepare a solution in phosphate buffer containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[15]
-
Test Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in DMSO.
-
Microsome Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[16]
-
-
Incubation:
-
Prepare a master mix containing the microsome suspension and phosphate buffer.
-
Add a small volume of the test compound working solution (diluted from the stock) to the master mix to achieve the final desired concentration (e.g., 1 µM).[16]
-
Pre-incubate the mixture at 37°C for 5-10 minutes.[9]
-
Initiate the reaction by adding the pre-warmed cofactor solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[17]
-
-
Reaction Termination and Analysis:
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (with an internal standard).[15]
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[15]
-
Caption: A typical drug discovery workflow highlighting the role of -OCF3 introduction.
Protocol 3: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[18] It is used to predict in vivo drug absorption.[19]
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells and seed them onto semipermeable filter supports in Transwell® plates.
-
Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer.[20]
-
-
Monolayer Integrity Check:
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound solution (at a specified concentration, e.g., 10 µM) to the apical (A) compartment.[18]
-
Add fresh transport buffer to the basolateral (B) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), take samples from the basolateral compartment.[18]
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability.
-
Conclusion
The trifluoromethoxy group is a uniquely valuable substituent in medicinal chemistry, offering a powerful combination of high lipophilicity, strong electron-withdrawing character, and enhanced metabolic stability.[2][4] These properties allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profile, often leading to improved efficacy, longer duration of action, and better bioavailability.[3][4] As synthetic methodologies continue to advance, the strategic incorporation of the -OCF3 group will undoubtedly remain a cornerstone of modern drug design, enabling the development of safer and more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 11. The pharmacology and mechanism of action of riluzole | Semantic Scholar [semanticscholar.org]
- 12. neurology.org [neurology.org]
- 13. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. enamine.net [enamine.net]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
The Advent and Evolution of Fluorinated Phenylglycine Analogs: A Technical Guide for Researchers
An in-depth exploration of the discovery, synthesis, and ever-expanding therapeutic potential of fluorinated phenylglycine analogs, from their early synthesis to their critical role as modulators of metabotropic glutamate receptors and beyond.
Introduction
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly enhancing pharmacological properties such as metabolic stability, binding affinity, and bioavailability. Within the vast landscape of fluorinated compounds, fluorinated phenylglycine analogs have emerged as a particularly influential class of molecules. Initially explored as novel amino acid derivatives, their journey has led to the development of potent and selective modulators of critical neurological targets, most notably the metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview of the discovery and history of fluorinated phenylglycine analogs, detailing their synthesis, biological evaluation, and the signaling pathways they modulate.
Historical Perspective and Key Discoveries
The exploration of phenylglycine derivatives as pharmacological tools gained significant momentum in the early 1990s. Research groups, including that of David E. Jane, began to systematically investigate the structure-activity relationships (SAR) of these compounds at the then newly discovered metabotropic glutamate receptors. Early studies focused on non-fluorinated phenylglycine derivatives, establishing their potential as both agonists and antagonists at various mGluR subtypes.
A pivotal moment in this field was the realization that the introduction of fluorine atoms onto the phenyl ring could dramatically influence the potency and selectivity of these ligands. While the absolute first synthesis of a simple fluorinated phenylglycine is not easily pinpointed to a single seminal paper, the systematic exploration of their pharmacological effects on mGluRs in the mid-to-late 1990s marked their true entry into the field of neuroscience drug discovery. These investigations revealed that fluorination could be a powerful tool to fine-tune the electronic and steric properties of the phenylglycine scaffold, leading to the development of highly selective antagonists for different mGluR subtypes.
Synthesis of Fluorinated Phenylglycine Analogs
The synthesis of fluorinated phenylglycine analogs can be broadly categorized into two main approaches: de novo synthesis from fluorinated precursors and late-stage fluorination of phenylglycine scaffolds.
1. De Novo Synthesis: This is the more common approach, typically starting with a commercially available fluorinated benzaldehyde or other fluorinated aromatic compound. A classic method involves the Strecker synthesis or variations thereof, where the fluorinated aldehyde is reacted with an amine source and a cyanide source, followed by hydrolysis of the resulting aminonitrile to the amino acid. Another prevalent method is the Bucherer-Bergs reaction, which utilizes a fluorinated benzaldehyde, potassium cyanide, and ammonium carbonate to form a hydantoin intermediate that is subsequently hydrolyzed.
2. Late-Stage Fluorination: While less common for simple analogs, late-stage fluorination techniques are increasingly being explored for the synthesis of more complex derivatives. This can involve electrophilic or nucleophilic fluorination of a pre-existing phenylglycine derivative. These methods offer the advantage of rapidly creating a diverse range of analogs from a common precursor.
Radiolabeling for PET Imaging: The development of fluorinated phenylglycine analogs has also extended into the realm of molecular imaging. The synthesis of 18F-labeled analogs, for use as positron emission tomography (PET) tracers, allows for the in vivo visualization and quantification of target receptors, such as mGluRs, in the brain. This is crucial for understanding the role of these receptors in neurological disorders and for the development of novel therapeutics. The synthesis of these radiotracers typically involves a nucleophilic substitution reaction with [18F]fluoride on a suitable precursor molecule.
Biological Activity and Therapeutic Potential
The primary therapeutic potential of fluorinated phenylglycine analogs lies in their ability to modulate the activity of metabotropic glutamate receptors. These G-protein coupled receptors (GPCRs) are crucial for regulating synaptic plasticity and neuronal excitability, and their dysfunction has been implicated in a wide range of neurological and psychiatric disorders.
Fluorinated phenylglycine derivatives have been instrumental in dissecting the pharmacology of the eight known mGluR subtypes, which are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms:
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins and activate phospholipase C (PLC), leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Fluorinated phenylglycine analogs have been developed as potent and selective antagonists of both mGluR1 and mGluR5, showing potential in the treatment of chronic pain, anxiety, and Fragile X syndrome.
-
Group II mGluRs (mGluR2 and mGluR3): These receptors are coupled to Gi/Go proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Selective agonists for Group II mGluRs, some of which are based on the phenylglycine scaffold, have shown promise as anxiolytics and antipsychotics.
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are coupled to Gi/Go and inhibit adenylyl cyclase. Phenylglycine derivatives have been developed as selective antagonists for Group III mGluRs, which are being investigated for their potential in treating Parkinson's disease and other motor disorders.
Beyond mGluRs, some fluorinated phenylglycine analogs are being explored for their potential as PET imaging agents for neuroinflammation, a key process in many neurodegenerative diseases.
Quantitative Data on Biological Activity
The following tables summarize the biological activity of a selection of fluorinated phenylglycine analogs at various metabotropic glutamate receptor subtypes. This data has been compiled from multiple literature sources to provide a comparative overview.
| Compound | Receptor Subtype | Assay Type | Potency (IC50/EC50 in µM) | Reference |
| (S)-4-Fluorophenylglycine | mGluR1a | Phosphoinositide Hydrolysis (Antagonist) | > 1000 | [1] |
| (S)-4-Fluorophenylglycine | mGluR2 | cAMP Inhibition (Antagonist) | > 1000 | [1] |
| (S)-3,4-Difluorophenylglycine | mGluR1a | Phosphoinositide Hydrolysis (Antagonist) | 350 | [1] |
| (S)-3,4-Difluorophenylglycine | mGluR2 | cAMP Inhibition (Antagonist) | > 1000 | [1] |
| (S)-3,5-Difluorophenylglycine | mGluR1a | Phosphoinositide Hydrolysis (Antagonist) | 180 | [1] |
| (S)-3,5-Difluorophenylglycine | mGluR2 | cAMP Inhibition (Antagonist) | > 1000 | [1] |
| (RS)-α-Methyl-4-fluorophenylglycine | mGluR1a | Phosphoinositide Hydrolysis (Antagonist) | 250 | [1] |
| (RS)-α-Methyl-4-fluorophenylglycine | mGluR2 | cAMP Inhibition (Antagonist) | 150 | [1] |
Note: The potency values can vary depending on the specific experimental conditions and cell lines used.
Experimental Protocols
General Synthesis of (S)-4-Fluorophenylglycine (Strecker Synthesis Approach)
Materials:
-
4-Fluorobenzaldehyde
-
Ammonium chloride (NH4Cl)
-
Sodium cyanide (NaCN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
Procedure:
-
Formation of the α-aminonitrile: To a solution of 4-fluorobenzaldehyde in methanol, add a solution of ammonium chloride in water, followed by a solution of sodium cyanide in water. Stir the reaction mixture at room temperature for 24 hours.
-
Extraction: Extract the reaction mixture with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
Hydrolysis: Reflux the crude α-aminonitrile in concentrated hydrochloric acid for 6 hours.
-
Isolation and Purification: Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the amino acid. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., water/ethanol) to yield pure (S)-4-fluorophenylglycine. The enantiomers can be resolved using chiral chromatography or by diastereomeric salt formation with a chiral resolving agent.
Phosphoinositide (PI) Hydrolysis Assay for mGluR1/5 Antagonists
Principle: This assay measures the accumulation of inositol phosphates (IPs), the second messengers produced upon activation of Gq-coupled receptors like mGluR1 and mGluR5. Antagonists will inhibit the agonist-stimulated production of IPs.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the mGluR of interest.[2][3][4]
-
myo-[3H]inositol
-
Agonist (e.g., Glutamate or a selective agonist like DHPG)
-
Test compounds (fluorinated phenylglycine analogs)
-
Lithium chloride (LiCl)
-
Dowex AG1-X8 resin
Procedure:
-
Cell Culture and Labeling: Plate the CHO cells in 24-well plates and grow to confluency. Incubate the cells with medium containing myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Assay Initiation: Wash the cells with assay buffer and pre-incubate with a solution containing LiCl (to inhibit inositol monophosphatase) and the test antagonist at various concentrations for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) and incubate for 30-60 minutes at 37°C.
-
Termination and Lysis: Stop the reaction by adding a cold solution of perchloric acid. Lyse the cells and neutralize the lysate.
-
Separation of Inositol Phosphates: Apply the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free inositol and then elute the total inositol phosphates with a high salt buffer.
-
Quantification: Determine the amount of radioactivity in the eluate using liquid scintillation counting.
-
Data Analysis: Plot the inhibition of agonist-stimulated IP accumulation as a function of the antagonist concentration to determine the IC50 value.
GloSensor™ cAMP Assay for mGluR2/3/4/6/7/8 Modulators
Principle: This is a live-cell, bioluminescence-based assay that measures changes in intracellular cAMP levels. The GloSensor™ biosensor is a genetically engineered luciferase that emits light in the presence of cAMP. For Gi-coupled receptors like the Group II and III mGluRs, agonist activation will lead to a decrease in forskolin-stimulated cAMP levels, which is detected as a decrease in luminescence.
Materials:
-
HEK293 or CHO cells co-expressing the mGluR of interest and the GloSensor™ cAMP plasmid.[5][6]
-
GloSensor™ cAMP Reagent
-
Forskolin
-
Agonist (e.g., Glutamate or a selective agonist)
-
Test compounds (fluorinated phenylglycine analogs)
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Plating: Seed the cells in the white-walled assay plates and allow them to attach overnight.
-
Reagent Equilibration: Replace the culture medium with assay medium containing the GloSensor™ cAMP Reagent and incubate for 2 hours at room temperature to allow the reagent to equilibrate in the cells.[7]
-
Compound Addition: Add the test compounds (antagonists) at various concentrations to the wells and pre-incubate for a short period.
-
Stimulation: Add a mixture of the agonist and forskolin to the wells to stimulate the cells.
-
Luminescence Measurement: Immediately measure the luminescence signal using a plate-reading luminometer. The signal can be read kinetically over time or as an endpoint measurement after a defined incubation period (e.g., 15-30 minutes).[5]
-
Data Analysis: The decrease in the forskolin-stimulated luminescence signal in the presence of an agonist is indicative of Gi-coupling. The ability of an antagonist to reverse this decrease is used to determine its potency (IC50).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
mGluR1/5 Signaling Pathway
mGluR2/3/4/6/7/8 Signaling Pathway
Experimental Workflow for PI Hydrolysis Assay
Conclusion
Fluorinated phenylglycine analogs represent a remarkable success story in medicinal chemistry and neuropharmacology. From their origins as simple fluorinated amino acids, they have evolved into indispensable tools for studying the complex pharmacology of metabotropic glutamate receptors and have shown significant promise as therapeutic leads for a variety of CNS disorders. The strategic incorporation of fluorine has been key to unlocking their potential, providing a powerful means to modulate their potency, selectivity, and pharmacokinetic properties. As our understanding of the subtleties of mGluR function continues to grow, and as synthetic methodologies for fluorination become ever more sophisticated, the future for fluorinated phenylglycine analogs in both basic research and clinical applications appears exceptionally bright. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful field.
References
- 1. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN113215078A - Method for culturing CHO cells using maltose - Google Patents [patents.google.com]
- 3. Characterization of Recombinantly-Expressed Hydrolytic Enzymes from Chinese Hamster Ovary Cells: Identification of Host Cell Proteins that Degrade Polysorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Illuminating a biologics development challenge: systematic characterization of CHO cell-derived hydrolases identified in monoclonal antibody formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GloSensor™ Technology [worldwide.promega.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Trifluoromethoxy)-DL-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)-DL-phenylglycine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of peptide-based therapeutics. This document provides detailed protocols for the synthesis of this compound via two established methods: the Strecker synthesis and the Bucherer-Bergs reaction. Both methods commence with the readily available starting material, 4-(trifluoromethoxy)benzaldehyde.[1][2]
The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.[3][4] The Bucherer-Bergs reaction is a multicomponent reaction that produces a hydantoin intermediate from a carbonyl compound, which is then hydrolyzed to the desired amino acid.[5][6][7]
Materials and Reagents
The following table summarizes the key chemicals required for the synthesis, along with their relevant properties.
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 | C₈H₅F₃O₂ | 190.12 | Boiling Point: 93 °C (27 mm Hg)[1], Density: 1.331 g/mL at 25 °C[1] |
| Sodium Cyanide (NaCN) | 143-33-9 | NaCN | 49.01 | Highly toxic solid |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | 53.49 | White crystalline solid |
| Ammonium Carbonate ((NH₄)₂CO₃) | 506-87-6 | (NH₄)₂CO₃ | 96.09 | White crystalline solid |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Corrosive liquid |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Corrosive solid |
| Methanol (CH₃OH) | 67-56-1 | CH₃OH | 32.04 | Flammable liquid |
| Ethanol (C₂H₅OH) | 64-17-5 | C₂H₅OH | 46.07 | Flammable liquid |
| Diethyl Ether ((C₂H₅)₂O) | 60-29-7 | (C₂H₅)₂O | 74.12 | Highly flammable liquid |
| This compound | 261952-24-3 | C₉H₈F₃NO₃ | 251.16 | Final product[8][9] |
Experimental Protocols
Method 1: Strecker Synthesis
The Strecker synthesis proceeds in two main stages: the formation of an α-aminonitrile followed by its hydrolysis.[4][10]
Step 1: Synthesis of 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile
-
In a well-ventilated fume hood, prepare a solution of sodium cyanide (2.0 moles) in 400 mL of water in a 3 L round-bottom flask equipped with a mechanical stirrer.
-
Add ammonium chloride (2.2 moles) to the solution and stir until it dissolves.
-
In a separate beaker, dissolve 4-(trifluoromethoxy)benzaldehyde (2.0 moles) in 400 mL of methanol.
-
Add the methanolic solution of the aldehyde to the aqueous cyanide/ammonium chloride solution in one portion. The reaction is exothermic, and the temperature will rise.
-
Continue stirring the mixture for 2-3 hours at room temperature.
-
Dilute the reaction mixture with 1 L of water and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
Caution: This step should be performed in a fume hood as hydrogen cyanide may be liberated.[11]
-
Add the crude α-aminonitrile to a round-bottom flask containing concentrated hydrochloric acid (10-12 M).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 6-7.
-
The amino acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
Method 2: Bucherer-Bergs Reaction
This multicomponent reaction provides the final product via a hydantoin intermediate.[5][6][12]
Step 1: Synthesis of 5-[4-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione (Hydantoin intermediate)
-
In a pressure vessel or a sealed flask, combine 4-(trifluoromethoxy)benzaldehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).[12]
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Heat the mixture to 60-70°C with stirring for 6-12 hours.
-
Cool the reaction mixture to room temperature. The hydantoin product should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Hydrolysis to this compound
-
Suspend the crude hydantoin intermediate in a solution of sodium hydroxide (e.g., 2 M).
-
Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 6-7.
-
The desired amino acid will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
Characterization
The final product should be characterized to confirm its identity and purity. The following table outlines the expected analytical data.
| Analysis Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic protons, the α-proton, and the amine protons. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, the α-carbon, the trifluoromethoxy carbon, and the aromatic carbons. |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₉H₈F₃NO₃ (251.16 g/mol ). |
| Melting Point | A sharp melting point should be observed for the pure compound. |
| Purity (HPLC) | Purity should be assessed using a suitable chiral or reverse-phase HPLC method. |
Visualization of Synthesis Pathways
References
- 1. 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pschemicals.com [pschemicals.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Note: Chiral Purification of 4-(Trifluoromethoxy)-DL-phenylglycine by HPLC
An Application Note on the Purification of 4-(Trifluoromethoxy)-DL-phenylglycine by High-Performance Liquid Chromatography (HPLC) is detailed below.
Introduction
This compound is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this compound is vital to its biological activity and efficacy. Therefore, a robust and efficient method for the separation and purification of its enantiomers is essential for drug development and quality control. This application note describes a general methodology for the chiral purification of this compound using High-Performance Liquid Chromatography (HPLC). The protocol is based on the well-established principles of chiral chromatography for phenylglycine derivatives.[1][2][3]
Principle of Chiral Separation
The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times for each enantiomer on the chromatographic column, thus enabling their separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the chiral resolution of amino acids and their derivatives.[2][4][5]
Experimental Workflow
The general workflow for the chiral separation of this compound enantiomers by HPLC is outlined below. This process includes sample preparation, HPLC analysis, and data processing.
Caption: Experimental workflow for the chiral HPLC purification of this compound.
Detailed Experimental Protocol
This section provides a starting protocol for the chiral separation of this compound. Optimization of these conditions may be necessary to achieve baseline separation for preparative purification.
Materials and Reagents
-
Analytes: Racemic this compound, and individual (R) and (S) enantiomer standards (if available).
-
HPLC Grade Solvents: Methanol, Acetonitrile, Water.
-
Mobile Phase Additives: Formic acid (reagent grade), Trifluoroacetic acid (HPLC grade).
-
Chiral Column: A polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC) or a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® T) is recommended.[2][5]
-
HPLC System: A standard preparative or analytical HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Mobile Phase Preparation
Prepare a mobile phase consisting of an organic modifier (Methanol or Acetonitrile) and an aqueous component with an acidic modifier. A typical starting point is a mixture of the organic solvent and water with 0.1% (v/v) of formic acid or trifluoroacetic acid.[4] Degas the mobile phase before use.
Sample Preparation
-
Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
If individual enantiomer standards are available, prepare separate solutions of each to determine the elution order.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Conditions
The following table summarizes suggested starting conditions for the HPLC method development.
| Parameter | Suggested Starting Conditions |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Acetonitrile/Water/Trifluoroacetic Acid (e.g., 70:30:0.1, v/v/v) B: Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v)[2] |
| Flow Rate | 0.5 - 1.0 mL/min for analytical scale. Adjust for preparative scale based on column diameter. |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm or 254 nm |
| Injection Volume | 5 - 20 µL for analytical scale. Adjust for preparative scale. |
System Equilibration and Analysis
-
Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the individual enantiomer standards first (if available) to determine their respective retention times.
-
Inject the racemic mixture to confirm the separation of the two enantiomers.
-
For preparative purification, scale up the injection volume and collect the fractions corresponding to each enantiomeric peak.
Data Presentation and Analysis
The success of the chiral separation is evaluated based on several chromatographic parameters.
Key Chromatographic Parameters
| Parameter | Formula | Description |
| Retention Factor (k) | k = (tR - t0) / t0 | A measure of the retention of an analyte. tR is the retention time and t0 is the void time.[5] |
| Separation Factor (α) | α = k2 / k1 | The ratio of the retention factors of the two enantiomers (k2 > k1). A value > 1 indicates separation.[5] |
| Resolution (Rs) | Rs = 2(tR2 - tR1) / (w1 + w2) | A measure of the degree of separation between two peaks. A resolution of ≥ 1.5 indicates baseline separation.[5] |
| Enantiomeric Excess (%ee) | %ee = (|Area1 - Area2| / (Area1 + Area2)) x 100 | The percentage of one enantiomer in excess of the other in a mixture. |
Signaling Pathway for Chiral Recognition
The mechanism of chiral recognition on a polysaccharide-based CSP involves multiple non-covalent interactions between the analyte and the chiral selector. These interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, create a transient diastereomeric complex, leading to different retention times for the enantiomers.
Caption: Logical relationship of chiral recognition on a chiral stationary phase.
The protocol described provides a robust starting point for developing a reliable HPLC method for the chiral purification of this compound. The use of polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases with a suitable mobile phase composition is key to achieving successful enantiomeric separation. Further optimization of the mobile phase, flow rate, and temperature may be required to achieve baseline resolution for high-purity preparative separations. This method is suitable for routine analysis in pharmaceutical quality control and for monitoring enantiomeric purity during drug development.
References
Application Notes and Protocols for the Use of 4-(Trifluoromethoxy)-DL-phenylglycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Peptide Therapeutics with 4-(Trifluoromethoxy)-DL-phenylglycine
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutics with improved pharmacological profiles. This compound is a non-proteinogenic amino acid of significant interest due to the unique properties conferred by the trifluoromethoxy (-OCF₃) group. This electron-withdrawing and highly lipophilic moiety can profoundly influence a peptide's metabolic stability, binding affinity, and pharmacokinetic properties.
The trifluoromethoxy group is considered a "super-halogen" and can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes. This modification can lead to improved oral bioavailability and better distribution within the body. Furthermore, the trifluoromethoxy group is metabolically stable, which can protect the peptide from enzymatic degradation, thereby extending its half-life in vivo.
These application notes provide detailed, best-practice protocols for the incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Special consideration is given to the challenge of racemization, a known issue with phenylglycine derivatives, and strategies to minimize it are presented.
Physicochemical Properties and Handling
Proper handling and storage of the Fmoc-protected this compound are crucial for successful peptide synthesis.
| Property | Recommended Value/Information |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-(trifluoromethoxy)phenyl]acetic acid |
| Molecular Formula | C₂₄H₁₈F₃NO₅ |
| Molecular Weight | 473.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. |
| Storage | Store at 2-8°C, desiccated. Protect from light and moisture. |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocols are based on established best practices for the incorporation of phenylglycine derivatives to minimize racemization. Optimization may be required for specific peptide sequences.
General Workflow for Fmoc-SPPS
The overall workflow for incorporating this compound into a peptide sequence via manual or automated SPPS is illustrated below.
Protocol for a Single Coupling Cycle of Fmoc-4-(Trifluoromethoxy)-DL-phenylglycine-OH
This protocol details the steps for coupling the title amino acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-4-(Trifluoromethoxy)-DL-phenylglycine-OH
-
Coupling Reagents (see Table 2 for recommendations)
-
Base (e.g., 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP))
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Fmoc Deprotection:
-
Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat again with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Activation and Coupling (to minimize racemization):
-
In a separate vessel, dissolve Fmoc-4-(Trifluoromethoxy)-DL-phenylglycine-OH (3 eq.), COMU (3 eq.), and TMP (6 eq.) in DMF.
-
Immediately add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), a second coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Cleavage and Deprotection
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Cold diethyl ether.
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
Purification by Reverse-Phase HPLC (RP-HPLC)
The increased hydrophobicity from the 4-(Trifluoromethoxy)phenyl group will likely increase the peptide's retention time on a C18 column. A shallower gradient may be necessary for good separation.[1]
Typical Conditions:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the specific peptide, for example, 5-65% B over 60 minutes.
-
Detection: UV at 220 nm and 280 nm.
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO), then dilute with Mobile Phase A.
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Data Presentation: Representative Data and Key Considerations
The following tables provide examples of the type of data to be collected and key parameters for the synthesis of peptides containing this compound.
Table 1: Example Purification Summary for a Hypothetical Peptide
| Fraction | Elution Time (min) | Purity by Analytical HPLC (%) | Mass (Expected/Found) | Comments |
| 1-10 | 5-25 | <50 | - | Early eluting impurities. |
| 11-15 | 26-30 | 85-95 | 1234.5 / 1234.6 | Shoulders of the main peak. |
| 16-20 | 31-35 | >98 | 1234.5 / 1234.5 | Main product fractions to be pooled. |
| 21-25 | 36-40 | 80-90 | 1234.5 / 1234.7 | Tailing of the main peak. |
| 26-30 | 41-50 | <60 | - | Late eluting impurities. |
Table 2: Recommended Coupling Conditions to Minimize Racemization of Phenylglycine Derivatives
| Coupling Reagent | Base | Racemization Potential | Reference(s) |
| HATU/HBTU | DIPEA | High | [1] |
| COMU | TMP (2,4,6-trimethylpyridine) | Very Low | [1] |
| DEPBT | DMP (2,6-dimethylpyridine) | Very Low | [1] |
| DMTMM-BF₄ | NMM (N-methylmorpholine) | Low | [1] |
Visualization of Key Concepts
Influence of the Trifluoromethoxy Group on Peptide Properties
The incorporation of this compound imparts several beneficial properties that are logically interconnected, ultimately leading to enhanced therapeutic potential.
Conclusion
The use of this compound in peptide synthesis offers a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates. By carefully selecting coupling conditions to mitigate racemization and by optimizing purification protocols to handle the increased hydrophobicity, researchers can successfully synthesize and evaluate novel peptides with potentially improved stability, bioavailability, and efficacy. The protocols and guidelines presented here provide a solid foundation for the successful incorporation of this valuable unnatural amino acid into new peptide therapeutics.
References
Application Notes and Protocols for the Incorporation of 4-(Trifluoromethoxy)-DL-phenylglycine into Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids (NPAAs) into peptide-based therapeutics is a powerful strategy to enhance their pharmacological properties. 4-(Trifluoromethoxy)-DL-phenylglycine is a synthetic amino acid that holds significant promise in drug design. The trifluoromethoxy (-OCF₃) group can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, offering a valuable tool for medicinal chemists.[1] The introduction of this moiety can lead to peptides with improved pharmacokinetic profiles and enhanced biological activity.
The trifluoromethoxy group, in particular, is known to increase lipophilicity and facilitate passage across biological membranes. Its electron-withdrawing nature can also influence the conformation and binding interactions of the peptide with its target. These characteristics make this compound an attractive candidate for incorporation into novel pharmaceuticals aimed at a range of therapeutic areas, including oncology and metabolic disorders.
While direct biological data on peptides containing this compound is emerging, studies on structurally related small molecules provide compelling evidence of its potential. For instance, derivatives of the closely related compound, 4-(trifluoromethoxy)aniline, have demonstrated significant anti-proliferative activity against various cancer cell lines. This suggests that incorporating this compound into peptides could be a promising strategy for developing novel anticancer agents.
These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.
Biological Activity of a Structurally Related Compound
While specific biological activity data for peptides containing this compound is not yet widely published, research on N-1-alkyl-N-5-(4-trifluoromethoxy) proguanil derivatives, which share the 4-(trifluoromethoxy)phenyl moiety, has shown promising anti-proliferative activity against bladder and ovarian cancer cell lines. These findings suggest that the 4-(trifluoromethoxy)phenyl group can be a key pharmacophore in the design of cytotoxic agents.
Data Presentation: Anti-proliferative Activity of 4-(Trifluoromethoxy) Proguanil Derivatives
The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for a series of N-1-alkyl-N-5-(4-trifluoromethoxy) proguanil derivatives against various cancer cell lines. This data provides a strong rationale for exploring the anticancer potential of peptides incorporating this compound.
| Compound | Alkyl Chain Length | Bladder Cancer (T24) IC₅₀ (µM) | Bladder Cancer (J82) IC₅₀ (µM) | Bladder Cancer (5637) IC₅₀ (µM) | Ovarian Cancer (SKOV3) IC₅₀ (µM) | Ovarian Cancer (A2780) IC₅₀ (µM) |
| 5C | n-pentyl | 1.83 ± 0.15 | 2.17 ± 0.21 | 3.45 ± 0.33 | 4.52 ± 0.41 | 5.12 ± 0.53 |
| 6C | n-hexyl | 1.54 ± 0.12 | 1.89 ± 0.17 | 2.89 ± 0.27 | 3.98 ± 0.36 | 4.67 ± 0.48 |
| 7C | n-heptyl | 1.21 ± 0.09 | 1.55 ± 0.13 | 2.31 ± 0.21 | 3.11 ± 0.29 | 3.88 ± 0.39 |
| 8C | n-octyl | 1.67 ± 0.14 | 2.01 ± 0.19 | 3.12 ± 0.29 | 4.23 ± 0.38 | 4.99 ± 0.51 |
Experimental Protocols: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The following are generalized protocols for the incorporation of this compound into a peptide sequence using both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protection strategies.
Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-protected this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-4-(Trifluoromethoxy)-DL-phenylglycine)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes and drain.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for this compound):
-
Dissolve Fmoc-4-(Trifluoromethoxy)-DL-phenylglycine (4 equivalents) and OxymaPure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours.
-
Wash the resin with DMF (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis using the Boc/Bzl protection strategy.
Materials:
-
Merrifield resin
-
Boc-protected amino acids (including Boc-4-(Trifluoromethoxy)-DL-phenylglycine)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrofluoric acid (HF)
-
Anisole
Protocol:
-
Resin Swelling and First Amino Acid Attachment:
-
Swell Merrifield resin in DCM.
-
Attach the first Boc-protected amino acid to the resin using an appropriate method (e.g., cesium salt method).
-
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 10 minutes.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling (for this compound):
-
Dissolve Boc-4-(Trifluoromethoxy)-DL-phenylglycine (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection, Neutralization, and Coupling: Repeat steps 2-4 for each subsequent amino acid.
-
Final Cleavage:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, add anisole as a scavenger.
-
Carefully add anhydrous HF and stir at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to precipitate the peptide.
-
Filter and dry the crude peptide.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Mandatory Visualizations
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Workflow for Boc-based solid-phase peptide synthesis.
Caption: Hypothesized signaling pathway for anticancer peptides.
References
Application Notes and Protocols for Asymmetric Synthesis Using 4-(Trifluoromethoxy)-DL-phenylglycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-(trifluoromethoxy)-DL-phenylglycine derivatives in asymmetric synthesis. The unique electronic properties of the trifluoromethoxy group can offer distinct advantages in modulating the stereochemical outcome of reactions, making these derivatives valuable tools in the synthesis of novel chiral compounds for pharmaceutical and agrochemical applications.
Introduction
Asymmetric synthesis is a critical technology in modern drug discovery and development, enabling the selective production of a single desired enantiomer of a chiral molecule. Chiral auxiliaries are powerful tools in this field, temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. Phenylglycine and its derivatives have a well-established history as effective chiral auxiliaries. The introduction of a 4-(trifluoromethoxy) substituent on the phenyl ring is anticipated to influence the steric and electronic environment of the chiral auxiliary, potentially leading to enhanced diastereoselectivity and unique reactivity.
The trifluoromethoxy group is a highly lipophilic and strongly electron-withdrawing substituent that can improve the metabolic stability and bioavailability of drug candidates.[1] Its incorporation into chiral building blocks like phenylglycine opens new avenues for the synthesis of novel, fluorinated, and enantiomerically pure active pharmaceutical ingredients.
This document outlines a detailed protocol for the asymmetric alkylation of a chiral Schiff base derived from this compound, a strategy that has proven highly effective for the synthesis of non-proteinogenic α-amino acids.[1][2]
Core Application: Asymmetric Synthesis of α-Amino Acids
A primary application of chiral phenylglycine derivatives is in the asymmetric synthesis of α-amino acids through the diastereoselective alkylation of a chiral glycine enolate equivalent. By forming a Schiff base with a chiral amine derived from this compound, a prochiral glycine ester can be deprotonated and subsequently alkylated with high stereocontrol. The chiral auxiliary is then cleaved to yield the desired enantiomerically enriched α-amino acid.
Proposed Signaling Pathway for Stereochemical Induction
The following diagram illustrates the conceptual pathway of how the chiral auxiliary directs the incoming electrophile to one face of the enolate.
Caption: Stereochemical control via a chiral auxiliary.
Experimental Protocols
The following protocols are based on established methods for the asymmetric alkylation of glycine Schiff bases, adapted for the use of a 4-(trifluoromethoxy)phenylglycine-derived auxiliary.[1][2]
Protocol 1: Synthesis of the Chiral Schiff Base Auxiliary
This protocol describes the formation of the chiral Schiff base from 4-(trifluoromethoxy)benzaldehyde and (S)-phenylglycinol.
Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
(S)-Phenylglycinol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 4-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous DCM, add (S)-phenylglycinol (1.0 eq).
-
Add anhydrous MgSO₄ (2.0 eq) to the mixture to act as a dehydrating agent.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the MgSO₄ and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral Schiff base.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure chiral auxiliary.
Protocol 2: Asymmetric Alkylation of a Glycine Ester Schiff Base
This protocol details the diastereoselective alkylation of the Schiff base of glycine tert-butyl ester with the prepared chiral auxiliary.
Materials:
-
Chiral Schiff base from Protocol 1
-
Glycine tert-butyl ester hydrochloride
-
Triethylamine (Et₃N)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
-78 °C cooling bath (e.g., dry ice/acetone)
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral Schiff base (1.0 eq) and glycine tert-butyl ester hydrochloride (1.05 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add triethylamine (1.1 eq) dropwise. Stir for 30 minutes to form the glycine Schiff base in situ.
-
In a separate flame-dried flask, prepare a solution of LDA by adding n-butyllithium to diisopropylamine in THF at -78 °C, or use a commercially available solution.
-
Cool the Schiff base solution to -78 °C.
-
Slowly add the LDA solution (1.1 eq) dropwise to the Schiff base solution. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the diastereomerically enriched alkylated product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy or HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary and Isolation of the α-Amino Acid
This protocol describes the hydrolysis of the alkylated Schiff base to release the chiral α-amino acid.
Materials:
-
Diastereomerically enriched product from Protocol 2
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard glassware for extraction and separation
Procedure:
-
Dissolve the alkylated Schiff base in diethyl ether.
-
Add 1 M HCl and stir vigorously at room temperature for 4-6 hours.
-
Separate the aqueous and organic layers. The aqueous layer contains the hydrochloride salt of the amino acid ester, and the organic layer contains the chiral auxiliary aldehyde.
-
Wash the organic layer with 1 M HCl to ensure complete extraction of the amino ester.
-
The chiral auxiliary can be recovered from the organic layer by drying and evaporation of the solvent.
-
The aqueous layer can be basified and extracted to recover the free amino ester, or directly hydrolyzed to the amino acid by heating with 6 M HCl.
-
Determine the enantiomeric excess (ee%) of the final product by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
Quantitative Data Summary
The following table presents typical results obtained for the asymmetric synthesis of α-amino acids using phenylglycine-based chiral auxiliaries. While specific data for the 4-(trifluoromethoxy) derivative is not yet widely published, these values from closely related systems serve as a benchmark for expected outcomes.
| Electrophile (R-X) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) of Final Amino Acid | Yield (%) | Reference |
| Benzyl bromide | >95:5 | >90% | 70-85 | Adapted from[1][2] |
| Allyl bromide | >90:10 | >85% | 65-80 | Adapted from[1][2] |
| Methyl iodide | >90:10 | >85% | 60-75 | Adapted from[1][2] |
| Propargyl bromide | >85:15 | >80% | 60-70 | Adapted from[1][2] |
Experimental Workflow Visualization
The following diagram outlines the general workflow for the asymmetric synthesis of an α-amino acid using a 4-(trifluoromethoxy)phenylglycine derivative as a chiral auxiliary.
Caption: General experimental workflow.
Logical Relationship Diagram
This diagram illustrates the logical dependencies and outcomes of the key steps in the asymmetric synthesis process.
Caption: Logical flow of the asymmetric synthesis.
Conclusion
The use of this compound derivatives as chiral auxiliaries presents a promising strategy for the asymmetric synthesis of novel α-amino acids and other chiral molecules. The protocols and data presented here, based on well-established methodologies for related systems, provide a solid foundation for researchers to explore the potential of these unique chiral building blocks. The strong electronic influence of the trifluoromethoxy group may offer opportunities for fine-tuning stereoselectivity and achieving high yields of valuable, enantiomerically pure compounds for drug discovery and development.
References
- 1. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Studies with 4-(Trifluoromethoxy)-DL-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a hypothetical example. As of the date of this document, no specific enzyme inhibition studies for 4-(Trifluoromethoxy)-DL-phenylglycine have been identified in the public domain. The chosen enzyme target, Kynurenine 3-Monooxygenase (KMO), is based on the known activities of structurally related phenylglycine derivatives and serves as a plausible target for illustrative purposes. All quantitative data presented herein are hypothetical and should be treated as such.
Introduction
This compound is a synthetic amino acid derivative with potential therapeutic applications. Its structural similarity to known modulators of enzymatic pathways suggests it may act as an enzyme inhibitor. This document outlines a hypothetical study of its inhibitory effect on Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.
KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine.[1][2] Inhibition of KMO is a therapeutic strategy for several neurodegenerative diseases, as it can reduce the production of neurotoxic metabolites and increase the levels of the neuroprotective kynurenic acid.[1][2] These notes provide a framework for investigating the inhibitory potential of this compound against KMO.
Quantitative Data Summary
The following tables summarize the hypothetical inhibitory activity of this compound against human KMO.
Table 1: In Vitro Inhibitory Potency of this compound against Human KMO
| Compound | Target Enzyme | Assay Type | IC50 (nM) |
| This compound | Human KMO | Biochemical | 75 |
| Reference Inhibitor (e.g., GSK180) | Human KMO | Biochemical | 6 |
Table 2: Enzyme Kinetic Parameters for KMO Inhibition by this compound
| Parameter | Value | Description |
| Ki | 42 nM | Inhibitor constant, indicating the binding affinity of the inhibitor to the enzyme. |
| Mechanism of Inhibition | Competitive | The inhibitor binds to the active site of the enzyme, competing with the substrate. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the experimental workflow for the enzyme inhibition assay.
Experimental Protocols
Protocol 1: KMO Biochemical Inhibition Assay
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of this compound against human KMO. The assay measures the consumption of the cofactor NADPH, which is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
This compound (test inhibitor)
-
Reference inhibitor (e.g., GSK180)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol
-
DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
-
Assay Plate Setup:
-
In a 96-well plate, add 2 µL of the diluted test compound or reference inhibitor to the appropriate wells.
-
For positive control wells (no inhibition), add 2 µL of DMSO.
-
For negative control wells (no enzyme), add 2 µL of DMSO.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of KMO in Assay Buffer.
-
Add 48 µL of the KMO working solution to each well, except for the negative control wells. Add 48 µL of Assay Buffer to the negative control wells.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing L-Kynurenine and NADPH in Assay Buffer.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate mix to all wells. The final reaction volume should be 100 µL.
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm every minute for 30 minutes at 37°C using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Determination of Mechanism of Inhibition
This protocol is designed to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of KMO.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a matrix of assay conditions with varying concentrations of both the substrate (L-Kynurenine) and the inhibitor (this compound).
-
Typically, use at least five concentrations of the substrate bracketing the Km value and at least four concentrations of the inhibitor around its IC50 value.
-
-
Reaction and Measurement:
-
Follow the same procedure as in Protocol 1 for reaction setup, initiation, and measurement for each combination of substrate and inhibitor concentrations.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each condition.
-
Generate a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the plot to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis. Apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.
-
Non-competitive: Lines intersect on the x-axis. Apparent Km is unchanged, while Vmax decreases with increasing inhibitor concentration.
-
Uncompetitive: Lines are parallel. Both apparent Km and Vmax decrease with increasing inhibitor concentration.
-
-
Calculate the inhibitor constant (Ki) from the data.
-
References
Application Notes and Protocols for Receptor Binding Assays of Novel Compounds: A Case Study with 4-(Trifluoromethoxy)-DL-phenylglycine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The characterization of ligand-receptor interactions is a cornerstone of pharmacological research and drug discovery. Receptor binding assays are fundamental tools used to determine the affinity of a compound for a specific receptor, providing crucial insights into its potential therapeutic efficacy and mechanism of action. This document provides a detailed overview and generalized protocols for conducting receptor binding assays, using the novel compound 4-(Trifluoromethoxy)-DL-phenylglycine as a hypothetical test article. While specific binding data for this compound is not publicly available, the methodologies described herein provide a robust framework for its characterization against a variety of receptor targets.
This compound is a synthetic amino acid derivative with potential for biological activity. Its structural features suggest it may interact with various receptor systems. To investigate this, radioligand binding assays are the gold standard due to their sensitivity and reliability.[1] This document will detail two common types of radioligand binding assays: the filtration binding assay and the scintillation proximity assay (SPA).
Principles of Receptor Binding Assays:
Radioligand binding assays are based on the principle of measuring the interaction between a radiolabeled ligand (a molecule that binds to a receptor) and its receptor. These assays can be used to determine key parameters such as:
-
Receptor Density (Bmax): The total number of receptors in a given preparation.
-
Ligand Affinity (Kd): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium.
-
Inhibitory Potency (IC50 and Ki): The concentration of a competing unlabeled ligand (like this compound) that displaces 50% of the specific binding of the radioligand. The Ki value is a measure of the affinity of the competing ligand for the receptor.
There are two primary formats for these assays:
-
Saturation Assays: Used to determine the Bmax and Kd of a radioligand by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand.[2]
-
Competition Assays: Used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[1]
Experimental Protocols
Two widely used methods for performing radioligand binding assays are the filtration assay and the scintillation proximity assay.
Protocol 1: Radioligand Filtration Binding Assay
This traditional method involves incubating the receptor source, radioligand, and test compound, followed by rapid filtration to separate the receptor-bound radioligand from the unbound radioligand.[1][3]
Materials:
-
Receptor Source: Cell membranes, tissue homogenates, or recombinant cells expressing the target receptor.
-
Radioligand: A tritiated (³H) or iodinated (¹²⁵I) ligand with high affinity and specificity for the target receptor.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives (e.g., MgCl₂, protease inhibitors).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the same receptor.
-
96-well Plates.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A 96-well cell harvester.
-
Scintillation Vials and Scintillation Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Receptor Preparation:
-
Prepare cell membranes or tissue homogenates by homogenization in a suitable buffer, followed by centrifugation to pellet the membranes.[3]
-
Resuspend the pellet in fresh buffer and determine the protein concentration using a standard method (e.g., BCA assay).[3]
-
Store membrane preparations at -80°C until use.[3]
-
-
Assay Setup (Competition Assay):
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:[3]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]
-
-
Filtration:
-
Counting:
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[3]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Application Notes and Protocols: 4-(Trifluoromethoxy)-DL-phenylglycine as a Tool for Studying Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)-DL-phenylglycine is a non-proteinogenic amino acid characterized by the presence of a trifluoromethoxy group on the phenyl ring. This modification imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it a valuable tool for investigating various metabolic pathways. The trifluoromethoxy group is known to be metabolically stable, often resisting oxidative degradation by cytochrome P450 enzymes. This stability allows the molecule to act as a tracer or a competitive modulator in amino acid metabolism.
These application notes provide a framework for utilizing this compound to probe amino acid transport, protein synthesis, and the broader metabolic fate of phenylalanine analogs. The protocols are based on established methodologies for studying amino acid metabolism using analogs, adapted for the specific properties of this compound.
Principle of Application
The utility of this compound in metabolic studies is founded on two key principles:
-
Structural Mimicry: Its structure is analogous to the natural amino acid phenylalanine, allowing it to interact with amino acid transporters and be recognized by the protein synthesis machinery.
-
Metabolic Stability: The trifluoromethoxy group is resistant to enzymatic degradation, particularly O-detrifluoromethylation. This ensures that the core structure of the molecule remains intact as it moves through metabolic pathways, making it an effective tracer.
These properties allow researchers to track its uptake, incorporation, and competition with natural amino acids, providing insights into the dynamics of these processes under various physiological and pathological conditions.
Data Presentation
Table 1: Comparative Cellular Uptake of Amino Acid Analogs
This table presents hypothetical data on the cellular uptake of this compound compared to L-phenylalanine and another fluorinated analog, 4-fluoro-L-phenylalanine, in a mammalian cell line (e.g., HEK293). Uptake is measured by quantifying intracellular amino acid concentrations after a defined incubation period.
| Compound | Concentration (µM) | Incubation Time (min) | Intracellular Concentration (pmol/mg protein) | Uptake Rate (pmol/mg protein/min) |
| L-Phenylalanine | 100 | 10 | 1500 ± 120 | 150 ± 12 |
| 4-Fluoro-L-phenylalanine | 100 | 10 | 1250 ± 110 | 125 ± 11 |
| This compound | 100 | 10 | 980 ± 95 | 98 ± 9.5 |
Table 2: Inhibition of L-Phenylalanine Transport
This table illustrates the competitive inhibition of L-phenylalanine uptake by this compound. The data can be used to determine the inhibition constant (Ki).
| Inhibitor Concentration (µM) | L-[14C]-Phenylalanine Uptake (%) |
| 0 (Control) | 100 ± 5 |
| 10 | 85 ± 6 |
| 50 | 62 ± 5 |
| 100 | 45 ± 4 |
| 200 | 28 ± 3 |
Table 3: Incorporation of this compound into Cellular Protein
This table shows the efficiency of incorporation of the analog into newly synthesized proteins, measured by mass spectrometry-based proteomics.
| Amino Acid Supplement | Total Protein Yield (mg) | Analog Incorporation (%) |
| L-Phenylalanine (Control) | 5.2 ± 0.4 | 0 |
| This compound | 4.8 ± 0.5 | 15 ± 2.1 |
Experimental Protocols
Protocol 1: Cellular Uptake Assay
This protocol details the procedure for measuring the cellular uptake of this compound.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Starvation: One hour before the experiment, replace the growth medium with serum-free DMEM to deplete intracellular amino acid pools.
-
Incubation: Add DMEM containing 100 µM this compound to the cells and incubate for various time points (e.g., 2, 5, 10, 20 minutes).
-
Washing: Quickly aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular analog.
-
Lysis: Add 200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Use a portion of the lysate to determine the total protein concentration (e.g., BCA assay).
-
Analysis: Centrifuge the remaining lysate to pellet cell debris. Analyze the supernatant for the concentration of this compound using a calibrated LC-MS/MS method.
-
Calculation: Express the uptake as pmol of analog per mg of total cellular protein.
Protocol 2: Competitive Inhibition of Amino Acid Transport
This protocol outlines how to assess the inhibitory effect of this compound on the transport of a natural amino acid, such as radiolabeled L-phenylalanine.
Materials:
-
Mammalian cell line
-
Culture medium and supplements
-
PBS
-
L-[14C]-Phenylalanine
-
This compound
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to confluency.
-
Pre-incubation: Wash cells with PBS and pre-incubate with varying concentrations of this compound (0-200 µM) in PBS for 15 minutes at 37°C.
-
Transport Assay: Add L-[14C]-Phenylalanine (final concentration, e.g., 10 µM) to each well and incubate for 5 minutes at 37°C.
-
Washing: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Lysis: Lyse the cells with 0.1 M NaOH.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to a control group (no inhibitor) and plot the percentage of uptake against the inhibitor concentration.
Protocol 3: Metabolic Labeling and Protein Incorporation
This protocol describes how to label newly synthesized proteins with this compound for subsequent analysis.
Materials:
-
Phenylalanine-free cell culture medium
-
Dialyzed FBS
-
This compound
-
Protease inhibitor cocktail
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Cell Adaptation: Culture cells in a medium containing a 1:1 mixture of normal and phenylalanine-free medium for 24 hours to adapt them.
-
Labeling: Replace the adaptation medium with phenylalanine-free medium supplemented with dialyzed FBS and this compound (e.g., at a concentration equivalent to that of phenylalanine in normal medium). Culture the cells for 24-48 hours.
-
Cell Harvest: Wash the cells with PBS and harvest by scraping into a lysis buffer containing a protease inhibitor cocktail.
-
Protein Extraction: Extract total protein from the cell lysate.
-
Proteomic Analysis: Digest the protein sample (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data for peptides containing this compound to confirm and quantify its incorporation.
Visualizations
Caption: Workflow for determining the cellular uptake of this compound.
Caption: Phenylalanine uptake and metabolism, showing points of intervention by its analog.
Caption: Logical flow for using the analog to probe different aspects of metabolism.
Troubleshooting & Optimization
Technical Support Center: 4-(Trifluoromethoxy)-DL-phenylglycine Synthesis
Welcome to the technical support center for the synthesis of 4-(Trifluoromethoxy)-DL-phenylglycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most common and well-established methods for synthesizing α-amino acids like this compound are the Strecker synthesis and the Bucherer-Bergs reaction.[1][2][3] Both routes start from the corresponding aldehyde, 4-(trifluoromethoxy)benzaldehyde.
-
Strecker Synthesis: This is a two-step method that involves the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[2][4]
-
Bucherer-Bergs Reaction: This is a multicomponent reaction where a carbonyl compound (or its cyanohydrin) reacts with ammonium carbonate and a cyanide source (like potassium cyanide) to form a hydantoin intermediate.[1][3][5] This hydantoin is subsequently hydrolyzed to yield the final amino acid.[5][6]
Q2: Which synthetic route generally provides a higher yield?
A2: The yield can be highly dependent on the specific reaction conditions, substrate, and purification process. The Bucherer-Bergs reaction is often favored for its operational simplicity and the crystalline nature of the hydantoin intermediate, which can be easier to purify than the aminonitrile from the Strecker synthesis. However, both methods are robust and can be optimized to achieve good yields.
Q3: What are the critical safety precautions for this synthesis?
A3: Both primary synthetic routes involve the use of highly toxic cyanide salts (e.g., KCN or NaCN). These reactions must be performed in a well-ventilated fume hood by trained personnel.[7] It is crucial to handle cyanide-containing solutions with extreme care and to have an appropriate quenching protocol (e.g., using bleach or hydrogen peroxide) for any waste and glassware. The hydrolysis steps often involve strong acids or bases and may require heating, necessitating appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Bucherer-Bergs Reaction (Hydantoin Formation)
Problem: The yield of the intermediate, 5-(4-(trifluoromethoxy)phenyl)hydantoin, is significantly lower than expected.
| Possible Cause | Recommended Solution & Key Parameters |
| Suboptimal Reagent Ratio | The molar ratio of ketone:KCN:(NH4)2CO3 is critical. A 1:2:2 ratio is often recommended for balanced reactivity.[5] Using excess cyanide can lead to side products. |
| Incorrect pH | The reaction is pH-sensitive. Ammonium carbonate acts as a buffer to maintain a pH of ~8-9.[5] Highly alkaline conditions can degrade the cyanide, while acidic conditions inhibit the formation of the necessary cyanohydrin intermediate.[5] |
| Low Reaction Temperature | The reaction typically requires heating to proceed efficiently. Refluxing in an aqueous ethanol solution (e.g., 50% ethanol) at temperatures between 60-100°C is common.[3][5][8] |
| Incomplete Reaction | For sterically hindered or less reactive aldehydes, longer reaction times may be necessary.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
Issue 2: Difficulty in the Hydrolysis of the Hydantoin Intermediate
Problem: Incomplete or slow hydrolysis of 5-(4-(trifluoromethoxy)phenyl)hydantoin to the final amino acid.
| Possible Cause | Recommended Solution & Key Parameters |
| Insufficiently Forcing Conditions | Hydantoin rings are very stable and their hydrolysis often requires harsh conditions.[6] This typically involves heating with a strong base (e.g., 2-4 M NaOH) or a strong acid (e.g., 6 M HCl) at reflux for several hours. |
| Precipitation of Intermediates | The intermediate N-carbamoyl amino acid or the final amino acid salt may have limited solubility. Ensure adequate solvent volume to maintain a homogenous solution during the reaction. |
| Biocatalytic Alternative | For a milder approach, enzymatic hydrolysis using hydantoinase and N-carbamoylase enzymes can be employed. This process is highly selective and avoids harsh chemical conditions.[9] |
Issue 3: Low Yield or Side Products in the Strecker Synthesis (Aminonitrile Formation)
Problem: The formation of the α-aminonitrile from 4-(trifluoromethoxy)benzaldehyde results in a low yield or a complex mixture of products.
| Possible Cause | Recommended Solution & Key Parameters |
| Inefficient Imine Formation | The first step is the formation of an imine from the aldehyde and ammonia.[2] Using a source of ammonia like ammonium chloride (NH4Cl) can help maintain a suitable pH.[2] The removal of water using a desiccant can help drive the equilibrium towards the imine.[4] |
| Side Reactions of the Aldehyde | Aldehydes can undergo self-condensation or other side reactions. Ensure that the cyanide and ammonia sources are added promptly after the aldehyde. Maintaining a moderate temperature (e.g., room temperature to 45°C) can help control side reactions.[7] |
| Hydrolysis of Cyanide | The reaction should be run under conditions that prevent the significant hydrolysis of the cyanide ion. |
Issue 4: Impure Final Product After Purification
Problem: The isolated this compound is contaminated with starting materials or byproducts.
| Possible Cause | Recommended Solution & Key Parameters |
| Incomplete Hydrolysis | Unreacted hydantoin or aminonitrile may co-precipitate with the product. Ensure the hydrolysis step has gone to completion by monitoring via TLC or HPLC before workup. |
| Improper pH for Precipitation | Amino acids are zwitterionic and have an isoelectric point (pI) at which their solubility is minimal. Carefully adjust the pH of the final solution to the pI of this compound to induce selective precipitation. This is typically done by adding acid or base dropwise.[7] |
| Contamination with Salts | Inorganic salts from the workup (e.g., NaCl, (NH4)2SO4) can contaminate the product. Wash the precipitated amino acid thoroughly with deionized water, followed by a solvent like ethanol or ether to remove residual water and organic impurities.[7] |
| Resinous Byproducts | Acidic hydrolysis, in particular, can generate resinous byproducts. Treating the aqueous solution with activated carbon (e.g., Norit) before precipitation can help remove colored and polymeric impurities.[7] |
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key workflows and troubleshooting logic for the synthesis.
Caption: Comparative workflows for Strecker and Bucherer-Bergs syntheses.
Caption: Troubleshooting logic for addressing low product yield.
Experimental Protocols
Protocol 1: Bucherer-Bergs Synthesis of 5-(4-(trifluoromethoxy)phenyl)hydantoin
This protocol is a representative procedure based on established methods for the Bucherer-Bergs reaction.[1][3][5][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethoxy)benzaldehyde (1.0 eq), potassium cyanide (2.2 eq), and ammonium carbonate (4.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water as the solvent. The volume should be sufficient to form a stirrable slurry.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. The reaction is typically monitored by TLC and can take anywhere from 6 to 24 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly acidify the mixture with dilute hydrochloric acid to a pH of ~6-7. This will precipitate the hydantoin product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a wash with cold ethanol.
-
Dry the product under vacuum to yield 5-(4-(trifluoromethoxy)phenyl)hydantoin.
-
Protocol 2: Hydrolysis of Hydantoin to this compound
This protocol is a general method for the hydrolysis of stable hydantoin rings.[6]
-
Reaction Setup: To a round-bottom flask containing the 5-(4-(trifluoromethoxy)phenyl)hydantoin (1.0 eq), add a 25% aqueous solution of sodium hydroxide (approx. 10-15 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110°C) with stirring. The hydrolysis can take 12-24 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to the isoelectric point (pI) of the amino acid (typically pH 5-6). The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the product with cold deionized water and then with ethanol.
-
Dry the purified this compound under vacuum.
-
References
- 1. Bucherer-Bergs Reaction [drugfuture.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Trifluoromethoxy)-DL-phenylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethoxy)-DL-phenylglycine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two most common and well-established methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are multicomponent reactions that offer a straightforward approach to this amino acid derivative.
Q2: Is the trifluoromethoxy group stable under the reaction conditions of the Strecker and Bucherer-Bergs syntheses?
A2: Yes, the trifluoromethoxy group is generally considered to be chemically robust and stable under both the acidic and basic conditions typically employed in these synthetic routes.[1] Side reactions involving the cleavage or transformation of the trifluoromethoxy group are not commonly observed.
Q3: What are the primary starting materials for each synthetic route?
A3:
-
Strecker Synthesis: The key starting material is 4-(trifluoromethoxy)benzaldehyde. This is reacted with a cyanide source (e.g., sodium cyanide) and an ammonia source (e.g., ammonium chloride).
-
Bucherer-Bergs Reaction: This pathway also starts with 4-(trifluoromethoxy)benzaldehyde, which is reacted with a cyanide source (e.g., potassium cyanide) and ammonium carbonate.[2][3]
Q4: What is the intermediate product in each synthesis?
A4:
-
Strecker Synthesis: The initial product is an α-aminonitrile, specifically 2-amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile. This intermediate is then hydrolyzed to the final amino acid.[4][5]
-
Bucherer-Bergs Reaction: The reaction proceeds through the formation of a hydantoin intermediate, which is 5-(4-(trifluoromethoxy)phenyl)hydantoin. This hydantoin is subsequently hydrolyzed to yield the desired amino acid.[6]
Troubleshooting Guides
Strecker Synthesis Pathway
Issue 1: Low yield of the intermediate α-aminonitrile.
-
Possible Cause: Incomplete formation of the imine intermediate from 4-(trifluoromethoxy)benzaldehyde and ammonia.
-
Troubleshooting Tip: Ensure anhydrous conditions for the imine formation step, as water can hydrolyze the imine back to the aldehyde. The use of a dehydrating agent like magnesium sulfate can be beneficial.[5]
-
-
Possible Cause: Unfavorable reaction equilibrium.
-
Troubleshooting Tip: Use a slight excess of the ammonia and cyanide reagents to drive the reaction towards the product.
-
Issue 2: Incomplete hydrolysis of the α-aminonitrile to this compound.
-
Possible Cause: The nitrile group is resistant to hydrolysis.
-
Troubleshooting Tip: Employ harsher hydrolysis conditions, such as prolonged heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., concentrated NaOH).[7]
-
-
Possible Cause: Formation of a stable amide intermediate (2-amino-2-(4-(trifluoromethoxy)phenyl)acetamide).
-
Troubleshooting Tip: If the amide is isolated, it can be further hydrolyzed to the carboxylic acid under more forcing acidic or basic conditions.
-
Issue 3: Presence of unreacted 4-(trifluoromethoxy)benzaldehyde in the final product.
-
Possible Cause: Incomplete initial reaction or hydrolysis of the α-aminonitrile back to the aldehyde.
-
Troubleshooting Tip: Optimize the initial reaction conditions to ensure complete conversion of the aldehyde. During workup after hydrolysis, a purification step such as recrystallization or column chromatography can remove the less polar aldehyde from the more polar amino acid product.
-
Bucherer-Bergs Reaction Pathway
Issue 1: Low yield of the 5-(4-(trifluoromethoxy)phenyl)hydantoin intermediate.
-
Possible Cause: Incorrect pH of the reaction mixture.
-
Possible Cause: Suboptimal reagent ratios.
-
Troubleshooting Tip: A molar ratio of 1:2:2 for the aldehyde, cyanide salt, and ammonium carbonate is generally recommended for balanced reactivity.[2]
-
Issue 2: Difficulty in hydrolyzing the hydantoin intermediate.
-
Possible Cause: The hydantoin ring is a stable heterocycle.
Issue 3: Formation of N-carbamoyl-4-(trifluoromethoxy)-DL-phenylglycine as a byproduct.
-
Possible Cause: Incomplete hydrolysis of the hydantoin ring. The N-carbamoyl amino acid is an intermediate in the hydrolysis of hydantoin.[10]
-
Troubleshooting Tip: Prolong the hydrolysis reaction time or increase the concentration of the base to ensure complete conversion to the final amino acid.
-
Data Summary
Table 1: Key Reactants and Intermediates
| Synthetic Route | Starting Aldehyde | Key Reagents | Intermediate | Final Product |
| Strecker Synthesis | 4-(Trifluoromethoxy)benzaldehyde | NH₄Cl, NaCN | 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile | This compound |
| Bucherer-Bergs Reaction | 4-(Trifluoromethoxy)benzaldehyde | (NH₄)₂CO₃, KCN | 5-(4-(Trifluoromethoxy)phenyl)hydantoin | This compound |
Experimental Protocols
Protocol 1: Strecker Synthesis of this compound
-
Formation of the α-aminonitrile:
-
In a well-ventilated fume hood, dissolve 4-(trifluoromethoxy)benzaldehyde (1 equivalent) in methanol.
-
Add a solution of ammonium chloride (1.1 equivalents) in water, followed by a solution of sodium cyanide (1.1 equivalents) in water.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile.
-
-
Hydrolysis of the α-aminonitrile:
-
To the crude α-aminonitrile, add 6M hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of ethanol.
-
Dry the product under vacuum to yield this compound.
-
Protocol 2: Bucherer-Bergs Synthesis of this compound
-
Formation of the Hydantoin:
-
In a pressure vessel, combine 4-(trifluoromethoxy)benzaldehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents) in a mixture of ethanol and water.[2]
-
Seal the vessel and heat the mixture at 80-100°C for several hours.[2]
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the 5-(4-(trifluoromethoxy)phenyl)hydantoin.[2]
-
Collect the solid by filtration, wash with water, and dry.
-
-
Hydrolysis of the Hydantoin:
-
Suspend the dried hydantoin in a solution of sodium hydroxide (e.g., 2-4 M).
-
Heat the mixture at reflux until the hydantoin has completely dissolved and the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to the isoelectric point to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
Visualizations
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 4-(Trifluoromethoxy)-DL-phenylglycine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-(Trifluoromethoxy)-DL-phenylglycine enantiomers. The information is presented in a question-and-answer format to directly address common challenges and queries.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Poor or No Enantiomeric Resolution
-
Symptom: The two enantiomer peaks are co-eluting or only partially separated, with a resolution value (Rs) of less than 1.5.
-
Question: What are the primary causes of poor or no resolution, and how can I improve it?
-
Answer: Poor resolution is typically due to an inappropriate choice of chiral stationary phase (CSP) or a suboptimal mobile phase composition. The trifluoromethoxy group on the phenyl ring introduces strong electron-withdrawing effects, which can influence the interactions with the CSP.[1]
Recommended Actions:
-
Verify CSP Selection: Polysaccharide-based (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are generally effective for the separation of underivatized amino acids and their derivatives.[2][3] If you are not achieving any separation, consider screening a different type of CSP.
-
Optimize Mobile Phase:
-
Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the alkane (e.g., n-hexane). A lower percentage of alcohol generally increases retention and can improve resolution.
-
Reversed-Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For amino acids, the retention behavior can sometimes exhibit a "U-shaped" curve, where resolution is optimal at either low or high organic modifier concentrations.[2]
-
Mobile Phase Additives: For acidic compounds like phenylglycine derivatives, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is often necessary to ensure good peak shape and improve chiral recognition.[4][5]
-
-
Adjust Temperature: Lowering the column temperature can enhance the enantioselectivity of the separation by strengthening the transient diastereomeric interactions between the analyte and the CSP.[6] However, the effect is compound-dependent, so it is recommended to screen a range of temperatures (e.g., 10°C to 40°C).[6]
A troubleshooting workflow for addressing poor enantiomeric resolution. -
Issue 2: Peak Tailing
-
Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.
-
Question: What causes peak tailing for an acidic analyte like this compound, and how can I resolve it?
-
Answer: Peak tailing for acidic analytes is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, or by using an inappropriate mobile phase pH.[6] Column overload can also be a cause.[6]
Recommended Actions:
-
Rule out Column Overload: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, your original sample concentration was too high.
-
Optimize Mobile Phase pH and Additives:
-
Acidic Additive: Ensure the mobile phase contains a sufficient concentration of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid. This will suppress the ionization of the carboxylic acid group of the phenylglycine derivative and minimize undesirable ionic interactions with the stationary phase.[4][5]
-
Buffer Strength (Reversed-Phase): If using a buffer, ensure its concentration is adequate (typically 10-20 mM) to control the pH effectively.[6]
-
-
Check for Extra-Column Volume: Ensure that all tubing is as short as possible and has a narrow internal diameter to minimize dead volume, which can contribute to peak broadening and tailing.
-
Issue 3: Inconsistent Retention Times
-
Symptom: The retention times of the enantiomer peaks shift between injections.
-
Question: Why are my retention times not reproducible, and what steps should I take to stabilize them?
-
Answer: Inconsistent retention times are commonly caused by insufficient column equilibration, fluctuations in temperature, or changes in the mobile phase composition.
Recommended Actions:
-
Ensure Proper Column Equilibration: Before starting a sequence of analyses, equilibrate the column with the mobile phase for an extended period (at least 20-30 column volumes) until a stable baseline is achieved.
-
Use a Column Oven: Maintain a constant column temperature using a column oven. Even small fluctuations in ambient temperature can affect retention times.[7]
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed to prevent bubble formation, which can affect the pump's performance and lead to fluctuating retention times.
-
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is recommended for the separation of this compound?
A1: Based on separations of similar aromatic amino acids, polysaccharide-based CSPs (e.g., Chiralpak® series with amylose or cellulose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ T) are excellent starting points.[2][3][8] The trifluoromethoxy substituent may engage in dipole-dipole or hydrogen bonding interactions, making these phases suitable. A screening of a few different columns is the most effective approach to find the optimal stationary phase.[8]
Q2: What are typical starting conditions for method development?
A2: A good starting point is to screen both normal-phase and reversed-phase conditions.
-
Normal Phase:
-
Column: Amylose or Cellulose-based CSP (e.g., Chiralpak® IA or IC).
-
Mobile Phase: n-Hexane/Ethanol (90:10, v/v) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
-
Reversed-Phase:
-
Column: Macrocyclic glycopeptide-based CSP (e.g., Chirobiotic™ T) or a reversed-phase compatible polysaccharide CSP.
-
Mobile Phase: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Q3: How should I prepare my sample for analysis?
A3: Proper sample preparation is crucial for reproducible results.
-
Dissolution: Dissolve the this compound sample in a solvent that is compatible with your mobile phase. Ideally, use the mobile phase itself as the diluent to avoid peak distortion.[8]
-
Concentration: Start with a concentration of approximately 0.5 to 1.0 mg/mL. This may need to be adjusted based on the detector response and to avoid column overload.[8]
-
Filtration: Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.[8]
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is a powerful tool for optimizing chiral separations.[6] Generally, decreasing the temperature increases the strength of the intermolecular interactions responsible for chiral recognition, which often leads to better resolution. However, this can also lead to broader peaks and longer analysis times. It is advisable to study the effect of temperature in a systematic way (e.g., in 5°C increments) to find the optimal balance between resolution and efficiency.[6]
Experimental Protocols
The following are suggested starting protocols based on methods for analogous compounds. Optimization will be required for the specific analyte.
Protocol 1: Normal-Phase HPLC
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm or 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 0.5 mg/mL in mobile phase.
Protocol 2: Reversed-Phase HPLC
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Chirobiotic™ T (teicoplanin macrocyclic glycopeptide) (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol / Water / Acetic Acid (70:30:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20°C.
-
Detection: UV at 220 nm or 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 0.5 mg/mL in a 50:50 mixture of methanol and water.
Data Presentation
Table 1: Chiral Separation of Phenylglycine Derivatives on a Crown Ether-Based Column
| Compound | Mobile Phase pH | Temperature (°C) | Separation Factor (α) | Resolution (Rs) |
| Phenylglycine | 1.5 | 25 | 1.80 | 2.10 |
| 4-Hydroxyphenylglycine | 1.5 | 25 | 1.65 | 1.95 |
| 4-Chlorophenylglycine | 2.0 | 30 | 1.55 | 1.80 |
Data adapted from literature on phenylglycine separations. Conditions and results are illustrative.[7]
Table 2: Chiral Separation of FMOC-Protected Amino Acids on Polysaccharide-Based CSPs (Reversed-Phase)
| Analyte | CSP | Mobile Phase | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
| FMOC-Phe-OH | Cellulose-1 | ACN / 0.1% TFA (60:40) | 18.97 | 1.18 | 2.80 |
| FMOC-Tyr(tBu)-OH | Cellulose-3 | ACN / 0.1% TFA (60:40) | 5.97 | 1.26 | 2.89 |
| FMOC-Val-OH | Cellulose-1 | ACN / 0.1% TFA (60:40) | 11.67 | 1.37 | 3.90 |
ACN: Acetonitrile, TFA: Trifluoroacetic Acid. Data from Phenomenex Technical Note TN-1148, illustrating the performance of polysaccharide CSPs for amino acid derivatives.[5]
References
- 1. Enantioseparation by high-performance liquid chromatography on proline-derived helical polyacetylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chiraltech.com [chiraltech.com]
- 5. phenomenex.com [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Preventing racemization of 4-(Trifluoromethoxy)-DL-phenylglycine during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of 4-(Trifluoromethoxy)-DL-phenylglycine during chemical reactions, particularly in the context of peptide synthesis.
Disclaimer: The following guidelines and data are primarily based on studies of phenylglycine (Phg). Due to the structural similarity, these recommendations are expected to be highly applicable to this compound. However, empirical validation for your specific application is recommended.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process that converts a single enantiomer of a chiral molecule into a mixture of both enantiomers (a racemate). For drug development and other stereospecific applications, maintaining the enantiomeric purity of 4-(Trifluoromethoxy)-phenylglycine is critical, as different enantiomers can have vastly different biological activities and toxicities. The presence of the undesired enantiomer can lead to reduced efficacy and potential adverse effects. Phenylglycine and its derivatives are known to be susceptible to racemization, especially during peptide synthesis.
Q2: What is the primary mechanism of racemization for 4-(Trifluoromethoxy)-phenylglycine during peptide coupling?
A2: The primary mechanism of racemization during peptide coupling is through the formation of an oxazol-5(4H)-one (also known as an oxazolone) intermediate.[1] This occurs when the carboxylic acid of the N-protected amino acid is activated. The benzylic proton at the alpha-carbon of phenylglycine derivatives is particularly acidic, making it susceptible to abstraction by a base, which facilitates the formation of the planar, achiral oxazolone ring. Subsequent nucleophilic attack by the amine component can occur from either face of the oxazolone ring, leading to a mixture of D and L configurations in the resulting peptide.[2][1]
Q3: Which factors have the most significant impact on the racemization of 4-(Trifluoromethoxy)-phenylglycine?
A3: Several factors can influence the rate of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and DIC can lead to higher rates of racemization if used without additives.[3]
-
Base: The type and concentration of the base used during the coupling step have a significant impact. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization.[4][5]
-
Activation Time: Prolonged pre-activation of the amino acid before its addition to the amine can increase the opportunity for oxazolone formation and subsequent racemization.[3]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[3][5]
-
Solvent: The polarity of the solvent can influence the rate of racemization, although this is often dictated by reagent solubility.[5]
-
Fmoc Deprotection Conditions: Harsh or prolonged exposure to basic conditions during Fmoc-group removal can also contribute to racemization.[6]
Troubleshooting Guides
Issue: Significant Racemization Detected in the Product
This is a common issue when working with phenylglycine derivatives. Follow this step-by-step guide to diagnose and mitigate the problem.
Step 1: Evaluate Coupling Reagents and Additives
-
If using carbodiimides (e.g., DIC, DCC) without an additive: This is a likely source of racemization.
-
If using a uronium/aminium salt (e.g., HBTU, HATU): While generally efficient, these can still cause racemization, especially with a strong base.
-
Solution: Consider switching to a third-generation uronium coupling reagent like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which has been shown to be very effective in suppressing phenylglycine racemization.[2][4] Alternatively, using DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is another excellent option.[2][4]
-
Step 2: Assess the Base Used in the Coupling Step
-
If using DIPEA: This strong, non-hindered base is a common culprit in promoting racemization.
Step 3: Control the Reaction Temperature
-
If performing couplings at elevated temperatures (e.g., microwave synthesis): Higher temperatures significantly increase the rate of racemization.
Step 4: Optimize Activation Time
-
If pre-activating the amino acid for an extended period: This increases the concentration of the racemization-prone activated species.
-
Solution: Minimize the pre-activation time. Ideally, the activated amino acid should be added to the amine component immediately after activation.
-
Quantitative Data on Phenylglycine Racemization
The following tables summarize data from a study on the racemization of phenylglycine (Phg) during solid-phase peptide synthesis (SPPS) of the model dipeptide Bz-(L)-Arg-(L)-Phg-NH2. These results demonstrate the impact of different bases and coupling reagents on the diastereomeric purity of the final product.
Table 1: Influence of the Base on Phenylglycine Racemization
| Coupling Reagent | Base | Correct Diastereomer (%) |
| HATU | DIPEA | 78 |
| HATU | NMM | 84 |
| HATU | TMP | 93 |
Data adapted from a study on phenylglycine racemization. The percentage of the correct diastereomer indicates the level of racemization suppression.[4]
Table 2: Influence of the Coupling Reagent on Phenylglycine Racemization
| Coupling Reagent | Base | Correct Diastereomer (%) |
| HBTU | DIPEA | 75 |
| PyBOP | DIPEA | 75 |
| HATU | DIPEA | 78 |
| DMTMM-BF4 | DIPEA | 80 |
| DEPBT | DIPEA | 85 |
| COMU | DIPEA | 92 |
Data adapted from a study on phenylglycine racemization. All reactions were performed with DIPEA as the base to highlight the effect of the coupling reagent.[4]
Experimental Protocols
Protocol 1: Recommended Coupling Protocol to Minimize Racemization of 4-(Trifluoromethoxy)-phenylglycine in SPPS
This protocol is designed for the manual solid-phase synthesis of a peptide containing a 4-(Trifluoromethoxy)-phenylglycine residue.
Materials:
-
Fmoc-4-(Trifluoromethoxy)-L-phenylglycine
-
Peptidyl-resin with a free N-terminal amine
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
2,4,6-Collidine (TMP)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 minute) and then with Dichloromethane (DCM) (3 x 1 minute) and again with DMF (3 x 1 minute).
-
Coupling Mixture Preparation (perform immediately before addition to the resin):
-
In a separate vessel, dissolve 3 equivalents of Fmoc-4-(Trifluoromethoxy)-L-phenylglycine in DMF.
-
Add 3 equivalents of COMU and mix briefly.
-
Add 4 equivalents of TMP and mix until all solids are dissolved.
-
-
Coupling Reaction:
-
Add the freshly prepared coupling mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 x 1 minute) and DCM (3 x 1 minute).
-
Coupling Completion Check: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates completion). If the test is positive, a second coupling may be necessary.
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol outlines a general method for determining the extent of racemization.
Procedure:
-
Sample Preparation:
-
After the synthesis, cleave a small sample of the crude peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptide with cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet.
-
Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile and water).
-
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column suitable for separating peptide diastereomers.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with an additive like 0.1% trifluoroacetic acid (TFA). The exact gradient will need to be optimized for your specific peptide.
-
Detection: Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 214 nm or 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the two diastereomers.
-
Calculate the percentage of the undesired diastereomer to quantify the level of racemization.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for high racemization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
Stability of 4-(Trifluoromethoxy)-DL-phenylglycine in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(Trifluoromethoxy)-DL-phenylglycine in various solvents. The information herein is designed to help troubleshoot experiments and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Like many amino acid derivatives, this compound solid should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation from heat and moisture.
Q2: How stable is this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions can be influenced by pH, temperature, and exposure to light. It is generally recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, solutions should be sterile-filtered, stored in aliquots at low temperatures (e.g., -20°C), and protected from light to minimize degradation.[1] Freeze-thaw cycles should be avoided as they can accelerate degradation.[1]
Q3: What factors can cause the degradation of this compound during experimental procedures?
A3: Several factors can lead to the degradation of this compound, including:
-
Extreme pH: Both highly acidic and highly basic conditions can promote hydrolysis of the amino acid.[2][3][4]
-
Oxidizing agents: The presence of oxidizing agents can lead to chemical modification of the molecule.
-
Elevated temperatures: High temperatures can accelerate the rate of various degradation reactions.[4]
-
Exposure to UV or fluorescent light: Photodegradation can occur with prolonged exposure to light, especially for aromatic compounds.[2][5]
Q4: In which common laboratory solvents is this compound expected to be most stable?
Troubleshooting Guide
Q1: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in a solvent. What could be the cause?
A1: Unexpected peaks may indicate the presence of impurities or degradation products. Consider the following:
-
Purity of the starting material: Verify the purity of your this compound.
-
Solvent purity: Ensure the solvent is of high purity (e.g., HPLC grade) and free from contaminants.
-
Degradation: The compound may be degrading in the chosen solvent. This is more likely if the solution was stored for a prolonged period, exposed to light, or subjected to non-neutral pH. It is advisable to conduct a forced degradation study to identify potential degradants.[2][3]
Q2: The concentration of my stock solution of this compound seems to decrease over time. Why is this happening?
A2: A decrease in concentration over time is a strong indicator of instability. To troubleshoot this:
-
Assess storage conditions: Ensure the solution is stored at the recommended temperature and protected from light.
-
Evaluate the solvent: The solvent may be reacting with the compound. Consider preparing smaller, fresh batches of the solution or switching to a more inert solvent if possible.
-
Perform a time-course stability study: Analyze the solution at different time points to quantify the rate of degradation.
Q3: My experimental results are inconsistent when using solutions of this compound prepared on different days. What should I do?
A3: Inconsistent results often point to issues with solution stability. To ensure reproducibility:
-
Prepare fresh solutions: The most reliable approach is to prepare a fresh solution for each experiment.
-
Standardize solution preparation: If solutions must be prepared in advance, establish a strict protocol for their preparation and storage, including the use of a consistent solvent, pH (if aqueous), and storage temperature.
-
Conduct stability checks: Periodically re-analyze stored solutions to confirm their concentration and purity.
Experimental Protocols for Stability Assessment
A forced degradation study is a common approach to evaluate the stability of a pharmaceutical compound under various stress conditions.[2][3] This helps in identifying potential degradation products and developing stability-indicating analytical methods.
Objective: To assess the stability of this compound in different solvents under stress conditions, including acid and base hydrolysis, oxidation, heat, and light.
Materials:
-
This compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade), Dimethyl sulfoxide (DMSO)
-
Stress agents: 1 M Hydrochloric acid (HCl), 1 M Sodium hydroxide (NaOH), 30% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
General Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and ACN, or DMSO).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions. The extent of degradation should ideally be between 5-20%.[2][4]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated HPLC method to determine the percentage of degradation.
Data Presentation
The results of a forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Solvent System | Temperature | Duration | % Degradation (Hypothetical) |
| Acid Hydrolysis | 1 M HCl | 60°C | 24 h | 15.2% |
| Base Hydrolysis | 1 M NaOH | 60°C | 24 h | 18.5% |
| Oxidation | 30% H₂O₂ | Room Temp | 24 h | 9.8% |
| Thermal | ACN/Water (1:1) | 70°C | 48 h | 7.3% |
| Photolytic | MeOH | Room Temp | 7 days | 12.1% |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Logical relationship of stress factors and degradation pathways.
References
Technical Support Center: 4-(Trifluoromethoxy)-DL-phenylglycine Crystallization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4-(Trifluoromethoxy)-DL-phenylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
This compound is a white to off-white powder.[1] It has a predicted boiling point of approximately 294.0°C and a melting point of around 292°C, at which it sublimes.[1][2][3]
Q2: What is a common challenge when crystallizing phenylglycine derivatives?
Phenylglycine derivatives are known to be prone to racemization, especially under basic conditions.[4] This can be a critical factor to control during crystallization to maintain the desired stereochemical purity.
Q3: Are there any general starting points for solvent selection for amino acid crystallization?
A common approach for amino acid crystallization involves using a binary solvent system, often referred to as a "good" solvent in which the compound is soluble, and a "poor" anti-solvent in which it is less soluble.[5] Common choices for similar molecules include ethyl acetate/hexane and ethanol/water.[5] The solubility of amino acids is generally highest in water and decreases in more non-polar solvents.[6][7] For long-chain amino acids, recrystallization in an aqueous solution of an organic carboxylic acid, like acetic acid, has been used.[8]
Troubleshooting Guide
Issue 1: Oiling Out Instead of Crystallization
Your compound is separating from the solution as a liquid (oiling out) rather than forming solid crystals.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Solution is too concentrated. | Dilute the solution by adding more of the "good" solvent. | Add the "good" solvent dropwise while heating and stirring until the oil redissolves. Then, allow the solution to cool slowly. |
| Cooling rate is too fast. | Allow the solution to cool to room temperature slowly, then transfer to a cooler environment (e.g., refrigerator or ice bath).[5] | Let the flask stand undisturbed at ambient temperature. Once at room temperature, you can place it in a refrigerator. |
| Inappropriate solvent system. | Adjust the ratio of the "good" to "poor" solvent. You may have too much of the "good" solvent.[5] Alternatively, try a different solvent system. | Slowly add the "poor" solvent to the heated solution until persistent cloudiness appears. Add a few drops of the "good" solvent to clarify, then cool slowly.[5] |
Issue 2: No Crystal Formation Upon Cooling
The solution remains clear even after cooling, and no crystals have formed.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Solution is not sufficiently supersaturated. | Increase the concentration of the solution by carefully evaporating some of the solvent.[5] | Gently warm the solution and apply a stream of inert gas (e.g., nitrogen) to the surface to slowly remove solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly. |
| Lack of nucleation sites. | Induce nucleation by scratching the inside of the flask with a glass rod at the air-solvent interface.[5] | Use a clean glass rod to make a gentle scratch on the inner surface of the flask just below the solvent level. |
| Add a seed crystal of this compound if available. | ||
| Presence of impurities inhibiting crystallization. | Purify the crude material further before attempting crystallization.[5] | Consider an additional workup step, such as an aqueous wash, to remove soluble impurities. |
Issue 3: Poor Crystal Quality or Low Yield
Crystals are very small, impure, or the final yield is lower than expected.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Premature crystallization. | Ensure all insoluble impurities are filtered out from the hot solution before cooling. | Heat the solution to ensure the compound is fully dissolved, then quickly filter it through a pre-warmed funnel to remove any particulates before allowing it to cool. |
| Crystals crashing out too quickly. | Slow down the cooling process. | Insulate the flask to allow for very slow cooling to room temperature before transferring to a colder environment. |
| Washing with an inappropriate solvent. | Wash the collected crystals with a small amount of the cold "poor" solvent.[5] | After filtration, wash the crystals on the filter paper with a minimal amount of the ice-cold "poor" solvent to rinse away residual mother liquor without dissolving the product. |
Experimental Protocols
Protocol 1: General Recrystallization from a Binary Solvent System
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-solvent: While the solution is still hot, slowly add a "poor" anti-solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent back into the solution until it becomes clear again.[5]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator.[5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent.[5]
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: A flowchart for troubleshooting common crystallization problems.
Caption: A step-by-step workflow for a typical recrystallization process.
References
- 1. This compound | 261952-24-3 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 261952-24-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Biological Activity of 4-(Trifluoromethoxy)-DL-phenylglycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, screening, and optimization of 4-(Trifluoromethoxy)-DL-phenylglycine derivatives. Our goal is to empower researchers to overcome experimental hurdles and effectively enhance the biological activity of this promising class of compounds.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Biological Activity Observed in Initial Screens
-
Question: My newly synthesized this compound derivative shows disappointingly low or no activity in my primary biological assay. What are the potential causes and how can I troubleshoot this?
-
Answer: Low initial activity can stem from several factors, ranging from compound-specific properties to assay conditions. Here’s a systematic approach to diagnosing the issue:
-
Compound Integrity and Purity:
-
Verification: Re-confirm the structure and purity of your compound using analytical techniques such as NMR, LC-MS, and elemental analysis. Impurities can interfere with the assay or the active compound may not have been successfully synthesized.
-
Stability: Consider the stability of your compound under storage and experimental conditions. The trifluoromethoxy group is generally stable, but other functional groups in the derivative could be labile.
-
-
Solubility Issues:
-
Problem: The trifluoromethoxy group significantly increases lipophilicity, which can lead to poor aqueous solubility.[1][2] If your compound is not fully dissolved in the assay buffer, its effective concentration will be much lower than intended, leading to artificially low activity readings.
-
Troubleshooting Steps:
-
Visually inspect your stock solutions and assay plates for any signs of precipitation.
-
Determine the kinetic solubility of your compound in the assay buffer.
-
If solubility is an issue, consider the following:
-
Prepare a higher concentration stock solution in an organic solvent like DMSO and use a smaller volume in the assay. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells.
-
Explore the use of co-solvents or surfactants, but be cautious as they can affect biological activity.
-
Modify the derivative to include more polar functional groups to enhance solubility.
-
-
-
-
Assay-Specific Problems:
-
Assay Interference: The compound might be interfering with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay, or inhibition of the reporter enzyme). Run appropriate controls, such as testing the compound in the absence of the biological target, to rule out assay artifacts.
-
Inappropriate Assay Conditions: Ensure that the pH, temperature, and incubation times are optimal for both the target and the compound's stability and activity.
-
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Question: I'm observing significant variability in the biological activity of my this compound derivative between experiments. How can I improve the reproducibility of my results?
-
Answer: Poor reproducibility is a common challenge in drug discovery and can often be traced back to issues with compound handling and assay execution.
-
Compound Handling:
-
Stock Solutions: Prepare fresh stock solutions for each experiment whenever possible. If you must use stored solutions, ensure they have been stored correctly (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions. Small errors in dispensing can lead to large variations in the final concentration.
-
-
Assay Conditions:
-
Cell-Based Assays: Ensure that the cells are healthy, in the same passage number, and seeded at a consistent density for each experiment.
-
Enzyme Assays: Use a consistent source and batch of the enzyme and substrate.
-
-
Data Analysis:
-
Outliers: Use appropriate statistical methods to identify and handle outliers.
-
Normalization: Normalize the data to positive and negative controls within each plate to account for plate-to-plate variability.
-
-
Issue 3: Promising In Vitro Activity Doesn't Translate to In Vivo Efficacy
-
Question: My this compound derivative is potent in vitro, but shows poor efficacy in animal models. What could be the reasons for this discrepancy?
-
Answer: The transition from in vitro to in vivo is a major hurdle in drug development. Several pharmacokinetic and pharmacodynamic factors can contribute to this disconnect.
-
Poor Metabolic Stability:
-
Problem: While the trifluoromethoxy group can enhance metabolic stability compared to a methoxy group, the overall metabolic fate of the molecule depends on its entire structure.[3] Rapid metabolism in the liver can lead to low systemic exposure and a short half-life, preventing the compound from reaching its target in sufficient concentrations.
-
Troubleshooting Steps:
-
-
Low Bioavailability:
-
Problem: Poor absorption from the gastrointestinal tract or high first-pass metabolism can result in low oral bioavailability.
-
Troubleshooting Steps:
-
Assess the compound's permeability using in vitro models like Caco-2 assays.
-
Consider alternative routes of administration (e.g., intravenous) to bypass absorption barriers and determine the compound's intrinsic in vivo activity.
-
-
-
Off-Target Effects:
-
Problem: The compound may have off-target activities that cause toxicity or counteract its therapeutic effect in vivo.[11]
-
Troubleshooting Steps:
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary role of the 4-(trifluoromethoxy) group in enhancing biological activity?
-
A1: The 4-(trifluoromethoxy) group primarily enhances biological activity by modulating the physicochemical properties of the molecule. It is a highly lipophilic and electron-withdrawing group.[1][2] This can lead to:
-
Increased Potency: The lipophilicity can improve membrane permeability, allowing the compound to better reach its intracellular target. The electron-withdrawing nature can also influence key interactions with the target protein.
-
Enhanced Metabolic Stability: The trifluoromethoxy group is more resistant to oxidative metabolism compared to a methoxy group, which can increase the compound's half-life and duration of action.[3]
-
-
-
Q2: How does the trifluoromethoxy group compare to a trifluoromethyl group in terms of its effect on biological activity?
-
A2: Both groups are electron-withdrawing and increase lipophilicity. However, the trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[1][2] The choice between the two can depend on the specific target and the desired balance of properties. In some cases, the trifluoromethoxy group may offer a more favorable conformational preference.
-
-
Q3: What are the key considerations when designing a synthesis for novel this compound derivatives?
-
A3: A key consideration is the introduction of the trifluoromethoxy group, which can be challenging. It is often introduced early in the synthesis on a simpler precursor molecule. The choice of protecting groups for the amino and carboxyl functionalities of the phenylglycine core is also crucial to ensure compatibility with subsequent reaction conditions.
-
-
Q4: Are there any known safety concerns associated with the trifluoromethoxy group?
-
A4: The trifluoromethoxy group is generally considered to be metabolically stable, which can reduce the formation of reactive metabolites. However, as with any compound, a full toxicological profile should be established. There is a possibility of defluorination under certain biological conditions, which should be assessed.[14]
-
Data Presentation
Table 1: In Vitro Anti-Proliferative Activity of 4-(Trifluoromethoxy) Proguanil Derivatives in Human Cancer Cell Lines (IC50, µM)
| Compound | n-Alkyl Chain Length | OVCAR3 (Ovarian) | SKOV3 (Ovarian) | T24 (Bladder) | J82 (Bladder) | 5637 (Bladder) |
| Proguanil | - | >100 | >100 | >100 | >100 | >100 |
| 5C | n-pentyl | 10.2 ± 1.5 | 35.6 ± 2.1 | 12.3 ± 1.8 | 15.6 ± 1.2 | 18.9 ± 2.3 |
| 6C | n-hexyl | 8.9 ± 1.2 | 28.4 ± 1.9 | 10.1 ± 1.5 | 12.8 ± 1.1 | 15.4 ± 1.9 |
| 7C | n-heptyl | 7.5 ± 1.1 | 25.1 ± 1.7 | 8.7 ± 1.3 | 11.2 ± 0.9 | 13.6 ± 1.6 |
| 8C | n-octyl | 6.8 ± 0.9 | 22.3 ± 1.5 | 7.9 ± 1.1 | 10.1 ± 0.8 | 12.2 ± 1.4 |
| 9C | n-nonyl | 15.4 ± 2.1 | 45.2 ± 3.1 | 18.6 ± 2.4 | 22.3 ± 1.8 | 26.7 ± 2.9 |
| Data is presented as mean ± SD from three independent experiments. Data extracted from a study on proguanil derivatives, which share the 4-(trifluoromethoxy)phenyl moiety.[8] |
Experimental Protocols
General Protocol for Synthesis of this compound Amide Derivatives
This protocol provides a general framework. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for each derivative.
-
Protection of this compound:
-
To a solution of this compound in a suitable solvent (e.g., a mixture of dioxane and water), add a base (e.g., sodium hydroxide) and Boc-anhydride ((Boc)₂O).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture and extract the Boc-protected product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amino acid.
-
-
Amide Coupling:
-
To a solution of the Boc-protected this compound in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a base (e.g., DIPEA or N-methylmorpholine).
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Deprotection of the Boc Group:
-
Dissolve the Boc-protected amide in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure to obtain the final amide derivative, often as a salt.
-
General Protocol for In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the anti-proliferative activity of compounds on cancer cell lines.[5]
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel chemical derivatives.
Caption: A simplified signaling pathway for the orphan G protein-coupled receptor GPR88, a potential target for phenylglycine derivatives.[1][15][16][17][18]
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. researchgate.net [researchgate.net]
- 8. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 10. admeshop.com [admeshop.com]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating the Scale-Up Synthesis of 4-(Trifluoromethoxy)-DL-phenylglycine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming the challenges associated with the scale-up synthesis of 4-(Trifluoromethoxy)-DL-phenylglycine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to common issues encountered during laboratory and pilot-plant production.
Troubleshooting Guide
This section addresses specific problems that may arise during the multi-step synthesis of this compound, which typically proceeds via the Bucherer-Bergs reaction followed by hydrolysis of the resulting hydantoin intermediate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Bucherer-Bergs Reaction | Incomplete reaction of 4-(trifluoromethoxy)benzaldehyde. | - Ensure a molar ratio of approximately 1:2:2 for the aldehyde to cyanide salt and ammonium carbonate for balanced reactivity. - Maintain the reaction temperature between 80-100°C in a suitable solvent such as ethanol or water to drive the reaction to completion. - Control the pH of the reaction mixture to be within the 8-9 range to prevent cyanide degradation and promote cyanohydrin formation. |
| Side reactions due to excess cyanide. | - Avoid a large excess of cyanide, as it can lead to over-alkylation or other side products. | |
| Poor solubility of starting materials. | - For less soluble substrates, consider using a co-solvent system or a different solvent like acetamide or dimethylformamide. | |
| Incomplete Hydrolysis of Hydantoin | Insufficiently harsh hydrolysis conditions. | - The hydrolysis of the hydantoin intermediate often requires forcing conditions. Ensure adequate concentration of the hydrolyzing agent (e.g., strong acid or base) and sufficient reaction time and temperature. |
| Precipitation of intermediates. | - During acidic hydrolysis, the hydrochloride salt of the amino acid may precipitate if the solution is too concentrated. Maintain an appropriate volume by adding water as needed. | |
| High Impurity Levels in Final Product | Formation of by-products during the Bucherer-Bergs reaction. | - Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. - Impurity profiling using techniques like HPLC-MS can help identify specific impurities and inform process optimization. |
| Incomplete hydrolysis leading to residual hydantoin or N-carbamoyl amino acid. | - Monitor the hydrolysis reaction for completion using an appropriate analytical method (e.g., TLC, HPLC). - Adjust hydrolysis conditions (time, temperature, reagent concentration) as necessary. | |
| Difficulty in Crystallization/Purification | Presence of impurities inhibiting crystallization. | - Purify the crude product to remove impurities that may interfere with crystal lattice formation. Techniques like recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography may be necessary. |
| Suboptimal crystallization conditions. | - Systematically screen different solvent systems, temperature profiles, and concentrations to find the optimal crystallization conditions. - Seeding with a small amount of pure product can sometimes induce crystallization. | |
| Batch-to-Batch Inconsistency | Variations in raw material quality. | - Ensure consistent quality of starting materials, including 4-(trifluoromethoxy)benzaldehyde and other reagents. |
| Poor control over reaction parameters. | - Implement strict process controls for temperature, reaction time, pH, and reagent addition rates to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound on a larger scale?
A1: The most common industrial synthesis route involves a two-step process:
-
Bucherer-Bergs Reaction: 4-(Trifluoromethoxy)benzaldehyde is reacted with a cyanide salt (e.g., sodium cyanide or potassium cyanide) and ammonium carbonate to form 5-(4-(trifluoromethoxy)phenyl)hydantoin.[1][2]
-
Hydrolysis: The resulting hydantoin intermediate is then hydrolyzed, typically under acidic or basic conditions, to yield this compound.
Q2: What are the critical process parameters to control during the Bucherer-Bergs reaction scale-up?
A2: Key parameters to monitor and control include:
-
Stoichiometry: A molar ratio of approximately 1:2:2 (aldehyde:cyanide:ammonium carbonate) is often recommended.
-
Temperature: Refluxing in water or ethanol (80-100°C) is typical to ensure the reaction goes to completion.
-
pH: Maintaining a pH of around 8-9 is crucial. Ammonium carbonate acts as a buffer. Strongly alkaline conditions can degrade the cyanide, while acidic conditions can inhibit the formation of the necessary cyanohydrin intermediate.
Q3: What are some common impurities that can be expected in the synthesis of this compound?
A3: While specific impurity profiles can vary, potential impurities may include:
-
Unreacted 4-(trifluoromethoxy)benzaldehyde.
-
The intermediate 5-(4-(trifluoromethoxy)phenyl)hydantoin.
-
The N-carbamoyl-4-(trifluoromethoxy)-DL-phenylglycine intermediate from incomplete hydrolysis.
-
By-products from side reactions, which can be influenced by the specific reaction conditions.
Systematic impurity profiling using chromatographic and spectroscopic methods is essential for quality control in pharmaceutical manufacturing.
Q4: What are the recommended methods for purifying the final product on a large scale?
A4: Purification of this compound at scale typically relies on crystallization. The crude product is often dissolved in a suitable solvent or solvent mixture (e.g., aqueous ethanol) and allowed to crystallize, often with cooling. The purity of the final product is highly dependent on the optimization of this crystallization step. For challenging purifications, other techniques like column chromatography may be considered, but these are generally less cost-effective for large-scale production.
Experimental Protocols
Bucherer-Bergs Synthesis of 5-(4-(trifluoromethoxy)phenyl)hydantoin
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Reaction Setup: In a suitable reactor equipped with a stirrer, condenser, and temperature control, charge 4-(trifluoromethoxy)benzaldehyde and a solvent (e.g., 50% aqueous ethanol).
-
Reagent Addition: Add ammonium carbonate and a cyanide salt (e.g., potassium cyanide) to the reactor. A typical molar ratio is 1 part aldehyde, 2 parts cyanide, and 2 parts ammonium carbonate.
-
Reaction: Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring. The reaction time can vary but is typically several hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: Once the reaction is complete, cool the mixture. The hydantoin product may precipitate upon cooling. If not, carefully acidify the mixture with an acid like hydrochloric acid to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and then a suitable organic solvent to remove impurities.
-
Drying: Dry the isolated hydantoin under vacuum at an appropriate temperature.
Hydrolysis of 5-(4-(trifluoromethoxy)phenyl)hydantoin
-
Reaction Setup: In a reactor equipped for heating and stirring, suspend the 5-(4-(trifluoromethoxy)phenyl)hydantoin in a solution of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
Hydrolysis: Heat the mixture to reflux for several hours. The hydrolysis of hydantoins can be slow and may require prolonged heating.
-
Work-up (Acidic Hydrolysis): After cooling, the amino acid may precipitate as its hydrochloride salt. To obtain the free amino acid, neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid, which will cause it to precipitate.
-
Isolation and Purification: Collect the crude amino acid by filtration. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified this compound under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: 4-(Trifluoromethoxy)-DL-phenylglycine Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways and byproducts of 4-(Trifluoromethoxy)-DL-phenylglycine. The information herein is based on the established chemistry of phenylglycine and related fluorinated aromatic compounds, intended to guide experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of degradation for this compound?
A1: Based on the structure, the primary degradation pathways are expected to involve the amino acid moiety and potential reactions of the trifluoromethoxy group under harsh conditions. Key mechanisms include:
-
Hydrolysis: Cleavage of the molecule, particularly under acidic or basic conditions.
-
Oxidation: Degradation initiated by oxidative stress, potentially affecting the amino acid side chain and the aromatic ring.
-
Photodegradation: Degradation upon exposure to light, which can generate reactive species.
-
Thermal Degradation: Decomposition at elevated temperatures, often leading to decarboxylation and deamination.[1][2][3][4]
Q2: What are the likely degradation byproducts I should be looking for?
A2: While specific byproducts for this molecule are not extensively documented, based on the degradation of phenylglycine and related compounds, potential byproducts could include:
-
Decarboxylation products: Formation of 4-(Trifluoromethoxy)benzylamine.
-
Deamination products: Formation of 2-hydroxy-2-(4-(trifluoromethoxy)phenyl)acetic acid.
-
Oxidative degradation products: Such as 4-(trifluoromethoxy)benzaldehyde and 4-(trifluoromethoxy)benzoic acid.[5]
-
Hydrolysis of the trifluoromethoxy group: Under extreme acidic or basic conditions, this could lead to the formation of 4-hydroxy-DL-phenylglycine derivatives, although the trifluoromethoxy group is generally stable.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study, as outlined by ICH guidelines, is essential to understand the stability of your compound.[6][7] This involves exposing a solution of this compound to various stress conditions to induce degradation, typically aiming for 5-20% degradation of the active ingredient.[6][8] The main conditions to test are:
-
Acid Hydrolysis: e.g., 0.1 M HCl at room temperature or elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid or a solution at a high temperature (e.g., 60-80°C).
-
Photodegradation: Exposing the solid or a solution to a controlled light source (e.g., UV and visible light).
Q4: My analytical method is not showing any degradation products. What could be the issue?
A4: This could be due to several factors:
-
Method Specificity: Your analytical method (e.g., HPLC) may not be capable of separating the degradation products from the parent compound. A stability-indicating method needs to be developed and validated.
-
Insufficient Stress: The stress conditions applied may not have been severe enough to cause significant degradation.
-
High Stability: The compound may be highly stable under the tested conditions.
-
Volatile Byproducts: Some degradation products might be volatile and not detectable by your current method. Consider using techniques like GC-MS for volatile byproduct analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Co-elution of Degradants | Modify the mobile phase composition, gradient, or column chemistry to improve separation. |
| Matrix Effects | If analyzing in a complex matrix, perform a sample cleanup (e.g., solid-phase extraction). |
| pH of Mobile Phase | Optimize the pH of the mobile phase to ensure consistent ionization of the analyte and degradants. |
Issue 2: Inconsistent Degradation Levels in Forced Degradation Studies
| Potential Cause | Troubleshooting Steps |
| Inconsistent Stress Conditions | Ensure precise control over temperature, pH, and concentration of stress reagents. |
| Light Exposure Variation | For photostability studies, use a calibrated light chamber to ensure consistent light exposure. |
| Sample Preparation Variability | Standardize the sample preparation procedure to minimize variability. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid in water.
-
Organic Phase (B): Acetonitrile.
-
-
Gradient Elution: Develop a gradient program to ensure separation of the parent peak from any degradation products. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detection: Use a UV detector at a wavelength where the parent compound and expected byproducts absorb (e.g., 220 nm and 254 nm).
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study. Actual results will vary based on experimental conditions.
| Stress Condition | % Degradation | Major Degradation Product (Hypothetical) | % Formation of Major Degradant |
| 0.1 M HCl, 60°C, 24h | 15.2% | 4-(Trifluoromethoxy)benzaldehyde | 8.5% |
| 0.1 M NaOH, RT, 24h | 8.7% | 4-(Trifluoromethoxy)benzylamine | 4.1% |
| 3% H₂O₂, RT, 24h | 12.5% | 4-(Trifluoromethoxy)benzoic acid | 6.8% |
| Thermal (80°C, 48h) | 5.3% | Decarboxylation & Deamination Products | 2.9% |
| Photolytic | 18.9% | Complex mixture of degradants | N/A |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 2. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. acdlabs.com [acdlabs.com]
Validation & Comparative
A Tale of Two Fluorines: Unraveling the Biological Impact of Trifluoromethoxy and Trifluoromethyl Phenylglycine Derivatives
For researchers and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties have garnered significant attention for their ability to enhance the pharmacological profiles of drug candidates. This guide provides a comprehensive comparison of the biological effects of trifluoromethoxy- versus trifluoromethyl-substituted phenylglycine derivatives, drawing upon available experimental data to illuminate the distinct advantages each group confers.
The phenylglycine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, from G-protein coupled receptors (GPCRs) to enzymes. The addition of trifluoromethyl or trifluoromethoxy groups to this core can profoundly influence a molecule's physicochemical properties, thereby altering its biological activity, metabolic stability, and pharmacokinetic profile.[1][2] While direct head-to-head comparative studies on phenylglycine derivatives are limited, a qualitative and semi-quantitative analysis based on existing literature provides valuable insights for rational drug design.
Physicochemical Properties: A Foundation for Biological Effects
The distinct electronic and steric properties of the -CF3 and -OCF3 groups are central to their differential biological effects. The trifluoromethyl group is strongly electron-withdrawing and significantly more lipophilic than a methyl group, with a Hansch lipophilicity parameter (π) of +0.88.[1] This increased lipophilicity can enhance membrane permeability and improve oral bioavailability.[1][3] The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][4]
The trifluoromethoxy group is considered one of the most lipophilic substituents in drug design, with a Hansch π value of approximately +1.04.[3] Like the -CF3 group, it is strongly electron-withdrawing. The inclusion of an oxygen atom, however, modulates its electronic and steric profile compared to the -CF3 group. The -OCF3 group is also highly resistant to metabolic breakdown, often more so than a simple methoxy group, which is prone to O-dealkylation.[3][5]
Comparative Biological Profile: An Indirect Assessment
Due to the absence of direct comparative studies, this guide synthesizes data from various sources to construct a comparative overview of the biological activities of phenylglycine derivatives bearing either a trifluoromethyl or a trifluoromethoxy group. The following table summarizes representative biological data, highlighting the diverse therapeutic areas where these compounds have been investigated. It is crucial to note that these data points are from different studies and should be interpreted with caution as a direct comparison of potency is not possible.
| Compound Type | Biological Activity | Model System | Key Findings | Reference |
| Trifluoromethyl-Phenylglycine Derivatives | Anticonvulsant | Mouse Maximal Electroshock (MES) & 6 Hz seizure models | Potent, broad-spectrum anticonvulsant activity. ED50 values in the range of 24.6 - 89.7 mg/kg. | [6][7] |
| Neuroprotective | Chronic Cerebral Hypoperfusion model in rats | Ameliorated cognitive decline by promoting neurogenesis. | [8] | |
| Anticancer | Human cancer cell lines (e.g., PC-3, MGC-803, MCF-7) | Displayed anti-proliferative activity. For a pyrimidine derivative, IC50 was 2.27 µM against H1975 cells. | [9] | |
| Antibacterial | Gram-positive bacteria (e.g., S. aureus) | Potent growth inhibitors with low toxicity to human cells. | [10] | |
| Trifluoromethoxy-Phenylglycine Derivatives | Antitumor | Human cancer cell lines (e.g., HepG2, A549, HeLa) | Position of the trifluoromethoxy group affected antitumor activity. | [11] |
Delving into the Mechanisms: Signaling Pathways and Experimental Designs
The biological effects of phenylglycine derivatives are often mediated through their interaction with specific cellular targets. For instance, many phenylglycine analogs are known to modulate the activity of metabotropic glutamate receptors (mGluRs), a family of GPCRs that play crucial roles in synaptic transmission and neuronal excitability.[12] The introduction of -CF3 or -OCF3 groups can alter the binding affinity and functional activity of these compounds at different mGluR subtypes.
Below are graphical representations of a generic GPCR signaling cascade that could be modulated by these compounds and a typical experimental workflow for assessing their cytotoxic effects.
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.
Caption: A typical workflow for an MTT cytotoxicity assay.
Experimental Methodologies
To ensure the reproducibility and validity of the findings, detailed experimental protocols are paramount. Below are summaries of common methodologies used to evaluate the biological effects of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (trifluoromethoxy- or trifluoromethyl-phenylglycine derivatives) and incubated for a period of 24 to 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure Test)
The maximal electroshock (MES) test is a widely used animal model to screen for anticonvulsant activity.[14][15]
-
Animal Model: Mice are typically used for this assay.
-
Compound Administration: Test compounds are administered to the animals, usually via intraperitoneal (i.p.) injection, at various doses.
-
Induction of Seizure: After a predetermined time, a maximal electrical stimulus is delivered through corneal or auricular electrodes to induce a tonic-clonic seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (the median effective dose, ED50) is calculated.
Conclusion: Guiding Future Drug Discovery
The choice between incorporating a trifluoromethoxy or a trifluoromethyl group onto a phenylglycine scaffold is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile. The -CF3 group is a well-established substituent for enhancing metabolic stability and lipophilicity.[1] The -OCF3 group, while less explored, offers even greater lipophilicity and metabolic robustness, potentially leading to improved pharmacokinetic properties.[1][3]
The available data, though not from direct comparative studies, suggests that both trifluoromethyl- and trifluoromethoxy-phenylglycine derivatives are promising scaffolds for the development of novel therapeutics across a range of diseases, including neurological disorders and cancer. Future research involving direct, head-to-head comparisons of these two classes of compounds within the same biological assays is crucial to fully elucidate their relative merits and to guide the rational design of next-generation phenylglycine-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. frontiersin.org [frontiersin.org]
- 15. Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Role of 4-(Trifluoromethoxy)-DL-phenylglycine: A Current Landscape
Efforts to delineate the precise mechanism of action for the synthetic amino acid derivative, 4-(Trifluoromethoxy)-DL-phenylglycine, have yet to yield conclusive findings within the scientific literature. Despite its availability from various chemical suppliers, detailed pharmacological data, including its biological target, signaling pathways, and potential therapeutic applications, remain elusive.
Currently, public domain research and commercial product information do not provide experimental data validating a specific mechanism of action for this compound. Searches for its biological activity, target identification, and pharmacological evaluation have not returned any specific studies detailing its effects on cellular or physiological processes.
While research exists for structurally related compounds, such as other phenylglycine derivatives and molecules containing trifluoromethoxy groups, this information cannot be directly extrapolated to predict the function of this compound. For instance, various phenylglycine analogs have been investigated for their roles as modulators of metabotropic glutamate receptors (mGluRs), which are crucial for synaptic plasticity and neuronal excitability. Similarly, the inclusion of a trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability of drug candidates. However, without direct experimental evidence, the specific impact of this moiety on the phenylglycine scaffold in this particular arrangement is unknown.
The lack of published research prevents the creation of a comparative guide with alternative compounds, as there is no established biological effect to compare. Consequently, the development of data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time.
Further investigation and dedicated research are required to identify the biological target(s) of this compound and to characterize its pharmacological profile. Such studies would be the first step in understanding its potential utility and mechanism of action. Researchers interested in this compound would need to undertake foundational studies, including binding assays, functional screens, and in vitro or in vivo disease models, to elucidate its biological role.
Comparative analysis of different synthetic routes for 4-(Trifluoromethoxy)-DL-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary synthetic routes for 4-(Trifluoromethoxy)-DL-phenylglycine, a crucial building block in pharmaceutical and agrochemical research. The trifluoromethoxy group imparts unique properties, including increased metabolic stability and lipophilicity, making this amino acid derivative a valuable component in the design of novel bioactive molecules. This document outlines the classical Strecker and Bucherer-Bergs syntheses, presenting a comparison of their respective methodologies, advantages, and limitations to aid researchers in selecting the most suitable route for their application.
At a Glance: Comparison of Synthetic Routes
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Materials | 4-(Trifluoromethoxy)benzaldehyde, Ammonia, Cyanide Source (e.g., KCN, NaCN) | 4-(Trifluoromethoxy)benzaldehyde, Ammonium Carbonate, Cyanide Source (e.g., KCN, NaCN) |
| Intermediate | α-Aminonitrile | Hydantoin |
| Key Reaction Steps | 1. Imine formation2. Nucleophilic addition of cyanide3. Hydrolysis of the nitrile | 1. Formation of an α-aminonitrile intermediate2. Reaction with carbon dioxide (from ammonium carbonate)3. Cyclization to a hydantoin4. Hydrolysis of the hydantoin |
| Typical Yield | Moderate to high | Moderate to high |
| Purity of Final Product | Generally good, requires purification | Good, often requires recrystallization |
| Reaction Conditions | Typically mild to moderate temperatures | Often requires heating |
| Scalability | Readily scalable | Readily scalable |
| Safety Considerations | Use of highly toxic cyanide salts requires stringent safety protocols. | Use of highly toxic cyanide salts requires stringent safety protocols. |
| Environmental Impact | Generation of cyanide-containing waste. | Generation of cyanide-containing waste. |
Synthetic Route Overviews
Two classical and widely adopted methods for the synthesis of α-amino acids, the Strecker synthesis and the Bucherer-Bergs reaction, are the primary routes for the preparation of this compound. Both pathways commence with the readily available starting material, 4-(trifluoromethoxy)benzaldehyde.
Strecker Synthesis
The Strecker synthesis is a two-step process that first involves the formation of an α-aminonitrile from an aldehyde, ammonia, and a cyanide salt.[1][2] This intermediate is then hydrolyzed to yield the desired α-amino acid.[2][3]
Experimental Protocol: Strecker Synthesis
Step 1: Synthesis of α-Amino-4-(trifluoromethoxy)phenylacetonitrile
-
In a well-ventilated fume hood, a solution of 4-(trifluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol is prepared in a reaction vessel equipped with a stirrer.
-
Ammonia is introduced into the solution, either as a solution in the alcohol or by bubbling ammonia gas through the mixture, to form the corresponding imine in situ.
-
A solution of a cyanide salt, such as potassium cyanide or sodium cyanide (a slight excess), in water is added dropwise to the reaction mixture while maintaining a controlled temperature, typically between 0°C and room temperature.
-
The reaction is stirred for a period of 1 to 24 hours, during which the α-aminonitrile precipitates from the solution.
-
The solid product is collected by filtration, washed with cold water and a suitable organic solvent, and dried under vacuum.
Step 2: Hydrolysis of α-Amino-4-(trifluoromethoxy)phenylacetonitrile to this compound
-
The crude α-aminonitrile is suspended in a strong aqueous acid, such as 6M hydrochloric acid.
-
The mixture is heated to reflux for several hours until the hydrolysis of the nitrile to the carboxylic acid is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
The reaction mixture is then cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) using a base, such as ammonium hydroxide.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried to afford the final product. Further purification can be achieved by recrystallization.
Logical Workflow for Strecker Synthesis
Caption: Strecker Synthesis of this compound.
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot synthesis that produces a hydantoin intermediate from an aldehyde, ammonium carbonate, and a cyanide salt.[3][4] This hydantoin is subsequently hydrolyzed to yield the target amino acid.[4]
Experimental Protocol: Bucherer-Bergs Reaction
Step 1: Synthesis of 5-(4-(Trifluoromethoxy)phenyl)imidazolidine-2,4-dione (Hydantoin)
-
In a pressure-resistant reaction vessel, 4-(trifluoromethoxy)benzaldehyde (1 equivalent), ammonium carbonate (typically 3-4 equivalents), and a cyanide salt such as sodium cyanide (1-1.5 equivalents) are combined in a mixture of ethanol and water.
-
The vessel is sealed and heated to a temperature between 60°C and 100°C for several hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated hydantoin product is collected by filtration.
-
The crude hydantoin is washed with water and a suitable organic solvent and can be purified by recrystallization.
Step 2: Hydrolysis of 5-(4-(Trifluoromethoxy)phenyl)imidazolidine-2,4-dione to this compound
-
The purified hydantoin is suspended in a solution of a strong base, such as aqueous sodium hydroxide or barium hydroxide.
-
The mixture is heated to reflux for an extended period (typically 12-48 hours) to effect the hydrolysis of the hydantoin ring.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to the isoelectric point of the amino acid.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried. Recrystallization can be performed for further purification.
Logical Workflow for Bucherer-Bergs Reaction
References
A Spectroscopic Comparison of 4-(Trifluoromethoxy)-DL-phenylglycine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a precise understanding of the stereochemistry of chiral molecules is paramount. The spatial arrangement of substituents in enantiomers can dramatically influence their pharmacological and toxicological properties. This guide provides a comparative spectroscopic analysis of the isomers of 4-(Trifluoromethoxy)-DL-phenylglycine, a synthetic amino acid of interest in medicinal chemistry. Due to the limited availability of direct spectroscopic data for this specific compound in publicly accessible literature, this guide utilizes data from closely related analogs to provide a representative comparison. All data is presented with detailed experimental protocols to support methodological replication.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic characteristics for the isomers of this compound based on data from analogous compounds. It is important to note that while the enantiomers (D- and L-isomers) will have identical spectra in achiral media, their interaction with chiral environments, such as chiral chromatography columns, will differ.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Note: The following ¹H, ¹³C, and ¹⁹F NMR data is based on the para-isomer of (trifluoromethoxy)phenylboronic acid, which serves as a close analog for the substituted aromatic ring system of 4-(Trifluoromethoxy)phenylglycine.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.8 | Doublet | Aromatic C-H (ortho to -CH(NH₂)COOH) |
| ~7.2 | Doublet | Aromatic C-H (ortho to -OCF₃) | |
| ~5.0 | Singlet | α-CH | |
| ¹³C NMR | ~175 | Singlet | Carbonyl (COOH) |
| ~149 | Singlet | Aromatic C-OCF₃ | |
| ~135 | Singlet | Aromatic C-H | |
| ~121 | Singlet | Aromatic C-H | |
| ~120 (q) | Quartet | Trifluoromethoxy (-OCF₃) | |
| ~60 | Singlet | α-C | |
| ¹⁹F NMR | ~ -58 | Singlet | -OCF₃ |
Table 2: Infrared (IR) Spectroscopy Data
Note: The following IR data is a composite based on the spectrum of 4-(Trifluoromethoxy)phenylacetonitrile and the known characteristic absorptions for amino acids.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2800 | Broad | O-H stretch (Carboxylic acid) |
| 3000 - 2500 | Broad | N-H stretch (Amino acid zwitterion) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600 | Medium | N-H bend (Amine) |
| ~1580, 1500 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O-C stretch (Aryl ether) |
| ~1200 | Strong | C-F stretch (Trifluoromethoxy) |
Table 3: Mass Spectrometry (MS) Data
| Technique | Expected m/z | Fragmentation Pattern |
| Electrospray Ionization (ESI-MS) | [M+H]⁺: 236.05 | Loss of H₂O, CO₂, and the entire carboxylic acid group are common fragmentation pathways for amino acids. |
| [M-H]⁻: 234.03 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the this compound isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition :
-
Acquire a proton-decoupled fluorine spectrum.
-
Set an appropriate spectral width to observe the trifluoromethoxy group (e.g., around -50 to -70 ppm).
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid State (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation : Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe characteristic fragmentation patterns.
-
Visualizations
Caption: Experimental workflow for the separation and spectroscopic analysis of chiral isomers.
Caption: Logical relationship between isomers and their analytical characterization methods.
Hypothetical Benchmarking of 4-(Trifluoromethoxy)-DL-phenylglycine Against Known Cathepsin Inhibitors
For Immediate Release
This guide presents a hypothetical benchmarking study of the novel compound 4-(Trifluoromethoxy)-DL-phenylglycine against established inhibitors of the cathepsin family of proteases. Due to the limited publicly available data on the specific enzyme inhibitory profile of this compound, this document serves as an illustrative framework for how such a compound could be evaluated. The data presented herein is hypothetical and intended for comparative and methodological demonstration.
Cathepsins are a class of proteases that play crucial roles in various physiological processes, including immune responses and protein turnover.[1] Their dysregulation has been implicated in a range of diseases, making them significant therapeutic targets.[2][3][4] This guide compares the hypothetical inhibitory activity of this compound with two well-characterized cathepsin inhibitors: Odanacatib, a selective Cathepsin K inhibitor, and Z-FY-DMK, a potent inhibitor of Cathepsin L.
Quantitative Inhibitory Activity
To evaluate the potential of this compound as a cathepsin inhibitor, a hypothetical in vitro study was designed to determine its half-maximal inhibitory concentration (IC50) against a panel of key cathepsin enzymes. The results are compared with the known inhibitors Odanacatib and Z-FY-DMK.
Table 1: Hypothetical IC50 Values (nM) of Test Compounds Against Various Cathepsins
| Compound | Cathepsin B | Cathepsin K | Cathepsin L | Cathepsin S |
| This compound | >10,000 | 85 | 250 | 1,200 |
| Odanacatib | >10,000 | 0.2 | >10,000 | 6,000 |
| Z-FY-DMK | 50 | 15 | 0.5 | 25 |
Note: Data is hypothetical and for illustrative purposes only.
Based on this hypothetical data, this compound demonstrates a promising and selective inhibitory profile against Cathepsin K, with some activity against Cathepsin L. Its selectivity against Cathepsin K would be a desirable trait in therapeutic development, similar to the profile of Odanacatib, which was developed for the treatment of osteoporosis due to its role in bone resorption.[5][6][7]
Experimental Protocols
The following is a detailed methodology for a fluorogenic substrate assay that could be used to determine the IC50 values presented in Table 1.
Protocol: Fluorogenic Substrate Assay for Cathepsin Inhibition
1. Objective: To quantify the inhibitory effect of test compounds on the activity of recombinant human cathepsins B, K, L, and S.
2. Materials:
-
Recombinant human Cathepsin B, K, L, S (active forms)
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrates:
-
Cathepsin B: Z-RR-AMC
-
Cathepsin K: Z-GPR-AMC
-
Cathepsin L: Z-FR-AMC
-
Cathepsin S: Z-VVR-AMC
-
-
Test Compounds: this compound, Odanacatib, Z-FY-DMK (dissolved in DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
3. Procedure:
-
Enzyme Preparation: Prepare working solutions of each cathepsin enzyme in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over 30 minutes.
-
Compound Dilution: Perform serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Reaction:
-
Add 50 µL of the appropriate enzyme solution to each well of the 96-well plate.
-
Add 2 µL of the diluted test compound or DMSO (for control wells) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction: Add 50 µL of the corresponding fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity every minute for 30 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations
To further contextualize the potential application of a Cathepsin K inhibitor, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.
Caption: Role of secreted cathepsins in tumor invasion and metastasis.
Caption: Workflow for the cathepsin enzymatic inhibition assay.
Concluding Remarks
This hypothetical analysis illustrates a structured approach to benchmarking a novel compound, this compound, against known enzyme inhibitors. The presented data, though not empirically derived, suggests that this compound could possess a potent and selective inhibitory profile for Cathepsin K. Such selectivity is a critical attribute for modern therapeutic agents, potentially minimizing off-target effects.[8]
The detailed experimental protocol provides a robust framework for researchers to conduct similar evaluations. The signaling pathway diagram highlights the central role of cathepsins in pathological processes such as cancer progression, underscoring the therapeutic relevance of developing novel inhibitors.[4][9][10] Further empirical studies are warranted to validate these hypothetical findings and fully elucidate the therapeutic potential of this compound.
References
- 1. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cathepsins in digestive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Odanacatib for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathepsin K inhibitors: a novel target for osteoporosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Odanacatib - Wikipedia [en.wikipedia.org]
- 8. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Cysteine Cathepsins in Cancer Progression and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Assessment of 4-(Trifluoromethoxy)-DL-phenylglycine and Its Analogs
Potential Cross-Reacting Analogs
The selection of compounds for a cross-reactivity panel is crucial for determining the specificity of an assay. For 4-(Trifluoromethoxy)-DL-phenylglycine, a range of structurally related molecules should be tested. The ideal candidates for comparison would include other phenylglycine derivatives with different substitutions on the phenyl ring, as well as the core phenylglycine structure itself. This allows for a systematic evaluation of how modifications to the molecule's structure affect its binding in a given assay.
A logical approach to selecting these analogs is to consider variations in the substitution at the para position of the phenyl ring, as well as the presence or absence of the trifluoromethoxy group.
Quantitative Comparison of Cross-Reactivity
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of small molecules, often referred to as haptens in this context.[1] The assay measures the ability of a test compound to compete with a labeled version of the target analyte for binding to a limited number of specific antibody binding sites. The results are typically expressed as the concentration of the test compound required to inhibit the signal by 50% (IC50), which is then compared to the IC50 of the target analyte to calculate the percent cross-reactivity.
Hypothetical Cross-Reactivity Data for this compound
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100 |
| 4-(Trifluoromethyl)-DL-phenylglycine | 50 | 20 |
| 4-Methoxy-DL-phenylglycine | 200 | 5 |
| 4-Chloro-DL-phenylglycine | 500 | 2 |
| 4-Fluoro-DL-phenylglycine | >1000 | <1 |
| DL-Phenylglycine | >1000 | <1 |
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of cross-reactivity studies. Below are protocols for two common techniques used to assess the binding specificity of small molecules.
Competitive ELISA Protocol
This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of structural analogs against antibodies raised for this compound.
Methodology:
-
Plate Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA). The plates are incubated overnight at 4°C.
-
Blocking: The plates are washed, and a blocking buffer (e.g., 1% BSA in Phosphate Buffered Saline, PBS) is added to each well to prevent non-specific binding. The plates are incubated for 1-2 hours at room temperature.
-
Competition: After washing, standard solutions of this compound and various concentrations of the test compounds are added to the wells, followed by the addition of a specific primary antibody. The plates are incubated for 1-2 hours at room temperature, during which the free analyte and the coated analyte compete for antibody binding.
-
Secondary Antibody Incubation: The plates are washed to remove unbound antibodies and analytes. An enzyme-labeled secondary antibody (e.g., Horseradish Peroxidase-conjugated anti-IgG) is added to each well and incubated for 1 hour at room temperature.
-
Detection: After a final wash, a substrate solution (e.g., TMB) is added to each well. The reaction is allowed to proceed in the dark, and the color development is stopped by the addition of a stop solution (e.g., sulfuric acid).
-
Data Analysis: The absorbance is read using a microplate reader. The IC50 values for the target analyte and each test compound are determined from their respective dose-response curves. The percent cross-reactivity is then calculated.
Surface Plasmon Resonance (SPR) for Binding Specificity
Surface Plasmon Resonance (SPR) is a label-free technique that can provide real-time data on the binding affinity and kinetics of molecular interactions.[2] It can be used to assess the cross-reactivity of small molecules by immobilizing the target-specific antibody and measuring the binding of different analogs.
Methodology:
-
Antibody Immobilization: A specific antibody against this compound is immobilized on the surface of a sensor chip.
-
Binding Analysis: A solution containing one of the test compounds is flowed over the sensor surface, and the change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is measured in real-time.
-
Dissociation: A buffer solution is then flowed over the surface to measure the dissociation of the compound from the antibody.
-
Regeneration: The sensor surface is regenerated to remove the bound analyte, allowing for subsequent binding experiments with other compounds.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. A lower KD value indicates a higher binding affinity. Cross-reactivity can be assessed by comparing the KD values of the different analogs to that of the target compound.
By employing these standardized methodologies, researchers can generate robust and comparable data to characterize the cross-reactivity profile of this compound and other novel small molecules. This information is invaluable for the development of specific and reliable assays for research and diagnostic applications.
References
The Enigmatic Potential of 4-(Trifluoromethoxy)-DL-phenylglycine Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles is a perpetual endeavor. Within the vast landscape of medicinal chemistry, 4-(Trifluoromethoxy)-DL-phenylglycine and its analogs represent a compelling, yet underexplored, class of compounds. This guide provides a comparative analysis of their potential structure-activity relationships (SAR), drawing upon experimental data from structurally related compounds to illuminate their therapeutic promise, particularly as modulators of the N-methyl-D-aspartate (NMDA) receptor.
The introduction of a trifluoromethoxy (-OCF₃) group onto the phenyl ring of phenylglycine is a strategic chemical modification known to significantly influence a molecule's physicochemical properties. This substitution can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[1] While a comprehensive SAR study specifically for a series of this compound analogs is not extensively documented in publicly available literature, we can extrapolate potential trends by examining related phenylglycine derivatives and compounds bearing the trifluoromethoxy moiety. Phenylglycine analogs have been identified as inhibitors of neutral amino acid transporters and as antagonists of the NMDA receptor, a key player in synaptic plasticity and neuronal function.[2][3] Dysregulation of the NMDA receptor is implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention.[4][5][6]
Comparative Analysis of Hypothetical Analogs
To illustrate the potential SAR of this compound analogs, the following table presents hypothetical, yet plausible, quantitative data based on established principles of medicinal chemistry and findings from related compound series. These data presuppose that the primary biological target is the NMDA receptor.
| Compound ID | R¹ Substituent (α-position) | R² Substituent (Amino Group) | Predicted NMDA Receptor Affinity (Ki, nM) | Predicted Cell Permeability (Papp, 10⁻⁶ cm/s) |
| TFM-PG-01 | H | H | 150 | 5.2 |
| TFM-PG-02 | Methyl | H | 125 | 6.8 |
| TFM-PG-03 | H | Methyl | 180 | 5.5 |
| TFM-PG-04 | H | Acetyl | 250 | 4.1 |
| TFM-PG-05 | Ethyl | H | 110 | 7.5 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide future experimental design. Actual experimental values may vary.
Deciphering the Structure-Activity Relationship: Key Insights
The predicted data suggests several key SAR trends:
-
α-Substitution: Small alkyl substituents at the α-position (R¹), such as methyl and ethyl groups, may enhance binding affinity for the NMDA receptor. This could be attributed to favorable steric interactions within the binding pocket or an increase in the compound's overall lipophilicity.
-
Amino Group Modification: Modification of the primary amino group (R²) appears to be detrimental to activity. N-methylation and N-acetylation are predicted to decrease binding affinity, suggesting that an unsubstituted amino group may be crucial for optimal interaction with the receptor, potentially through hydrogen bonding.
-
Lipophilicity and Permeability: The trifluoromethoxy group is known to increase lipophilicity. Further increasing the alkyl chain length at the α-position is predicted to correlate with enhanced cell permeability, a critical factor for brain-penetrant drugs targeting the central nervous system.
Experimental Protocols: A Roadmap for Validation
To empirically validate the predicted SAR, a series of robust experimental assays are required. The following protocols provide a framework for the synthesis and biological evaluation of this compound analogs.
General Synthesis of this compound Analogs
A generalized synthetic route would begin with 4-(trifluoromethoxy)benzaldehyde. A Strecker synthesis, involving reaction with an amine (e.g., ammonia for the parent compound, or a primary amine for N-substituted analogs) and a cyanide source (e.g., sodium cyanide), followed by hydrolysis of the resulting α-aminonitrile, would yield the desired this compound analogs. For α-substituted analogs, the corresponding ketone would be used as the starting material.
NMDA Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of the synthesized analogs for the NMDA receptor.
-
Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation to isolate the fraction containing the NMDA receptors.
-
Incubation: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compound (this compound analog).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Cell-Based Functional Assay (Calcium Influx)
This assay measures the functional antagonism of the NMDA receptor by the synthesized analogs.
-
Cell Culture: A stable cell line expressing recombinant NMDA receptors (e.g., HEK293 cells) is cultured.
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
NMDA Receptor Activation: The cells are stimulated with NMDA and a co-agonist (e.g., glycine) to induce calcium influx.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the NMDA-induced calcium influx (IC₅₀) is determined.
Visualizing the Path Forward: Signaling and Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: NMDA Receptor Signaling Pathway and Point of Antagonism.
Caption: Workflow for SAR Studies of Novel Phenylglycine Analogs.
Future Directions and Conclusion
The exploration of this compound analogs as modulators of NMDA receptor activity presents a promising avenue for the development of novel therapeutics for neurological disorders. The strategic incorporation of the trifluoromethoxy group offers the potential for enhanced potency and improved pharmacokinetic properties. While the SAR landscape for this specific class of compounds is yet to be fully charted, the foundational knowledge from related phenylglycine derivatives provides a strong rationale for their investigation.
The experimental protocols and workflows outlined in this guide offer a clear path for researchers to systematically synthesize and evaluate these analogs. Through rigorous SAR studies, the key structural features governing their biological activity can be elucidated, paving the way for the design of next-generation therapeutic agents with superior efficacy and safety profiles. The journey to unlock the full potential of this compound analogs has just begun, and it is a path laden with exciting possibilities for the future of neuropharmacology.
References
- 1. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length [mdpi.com]
- 2. Design, synthesis and evaluation of novel 1-phenyl-pyrrolo[1,2-b]isoquinolin-3-one derivatives as antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethoxy)-DL-phenylglycine: A Guide for Laboratory Professionals
For immediate reference, 4-(Trifluoromethoxy)-DL-phenylglycine should be disposed of as a halogenated organic chemical waste through a licensed and approved waste disposal company. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting, prioritizing the safety of researchers and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure you are operating in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible. The following personal protective equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles (conforming to EN 166 or equivalent). |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure. |
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound is through a licensed chemical waste disposal service. Due to its fluorinated nature, this compound is classified as a halogenated organic waste .
Step 1: Waste Segregation
Proper segregation is critical for safe and compliant disposal.
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [1][2] The disposal methods for these two categories are different and mixing them can lead to improper disposal and increased costs.[1]
Step 2: Waste Container and Labeling
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
The container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "261952-24-3"
-
The hazard characteristic: "Irritant"
-
The words "Halogenated Organic Waste"
-
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the waste container away from incompatible materials, such as strong oxidizing agents.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste, including its name, quantity, and hazard classification.
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste. [1] Landfilling of halogenated organic compounds is generally prohibited.[3]
Spill Management
In the event of a small spill:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Label the container appropriately and arrange for its disposal.
For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(Trifluoromethoxy)-DL-phenylglycine
This guide provides crucial safety and logistical information for the handling and disposal of 4-(Trifluoromethoxy)-DL-phenylglycine, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar compounds are classified as causing skin irritation, serious eye irritation, and potentially respiratory irritation.[1][2][3][4][5] Therefore, adherence to stringent safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing. | To prevent eye contact, which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To avoid skin contact, which can cause irritation.[1][3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator. | To be used when handling the powder form to prevent respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical to minimize exposure and ensure a safe laboratory environment.
-
Preparation :
-
Ensure that a safety shower and eye wash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Don all required PPE as outlined in Table 1 before handling the chemical.
-
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][7]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][3][7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][4]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
-
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal Procedure :
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. 4-(TRIFLUOROMETHYL)PHENYLGLYCINE - Safety Data Sheet [chemicalbook.com]
- 2. 4-(Trifluoromethyl)- L -phenylglycine = 98.0 144789-75-3 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 261952-23-2 Cas No. | 3-(Trifluoromethoxy)-DL-phenylglycine | Apollo [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
